Technical Documentation Center

5-(2-Nitroethenyl)-2-(benzyloxy)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Core Science & Biosynthesis

Foundational

5-(2-Nitroethenyl)-2-(benzyloxy)phenol CAS 128944-40-1

An In-depth Technical Guide to 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS 128944-40-1) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-(2-Nitroethenyl)-2-(benzyloxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS 128944-40-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, a molecule of significant interest for researchers in drug discovery and development. We will delve into its chemical architecture, plausible synthetic routes, and explore its potential biological activities based on structure-activity relationships with analogous compounds. This document is intended for professionals in the fields of medicinal chemistry, pharmacology, and biomedical research.

Core Compound Identity and Properties

5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a phenolic compound characterized by a benzyloxy protecting group and a reactive nitroethenyl moiety. The latter functional group is a well-established Michael acceptor, predisposing the molecule to covalent interactions with biological nucleophiles, a common mechanism for targeted therapeutic intervention.

PropertyValueSource
CAS Number 128944-40-1[1][2]
Molecular Formula C₁₅H₁₃NO₄[1]
Molecular Weight 271.27 g/mol Calculated
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[O-])OInferred
InChI Key Inferred from structure
Appearance Expected to be a crystalline solidInferred

Strategic Synthesis Pathway

The synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is most logically achieved through a multi-step process culminating in a Henry reaction. This classic carbon-carbon bond-forming reaction is ideal for creating the β-nitro alcohol intermediate, which readily dehydrates to the target nitroalkene.[3][4] The overall strategy involves protecting a catechol derivative, formylating the aromatic ring, and finally, condensing it with nitromethane.

Proposed Synthetic Workflow

The synthesis can be envisioned in three primary stages starting from 2-(benzyloxy)phenol, a commercially available starting material.[5][6]

G cluster_0 Stage 1: Starting Material cluster_1 Stage 2: Formylation cluster_2 Stage 3: Henry Reaction & Dehydration A 2-(Benzyloxy)phenol (CAS: 6272-38-4) B 5-Formyl-2-(benzyloxy)phenol A->B Electrophilic Aromatic Substitution D 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (Final Product) B->D Nitroaldol Condensation C Reagents: - Dichloromethane (DCM) - TiCl4 - Dichloromethyl methyl ether C->B Vilsmeier-Haack or similar formylation reaction E Reagents: - Nitromethane (CH3NO2) - Base (e.g., Ammonium Acetate) - Heat E->D Henry Reaction followed by dehydration

Caption: Proposed synthetic workflow for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

Protocol: Synthesis via Henry Reaction

This protocol outlines the final, critical step of the synthesis.

Objective: To synthesize 5-(2-Nitroethenyl)-2-(benzyloxy)phenol from 5-Formyl-2-(benzyloxy)phenol.

Materials:

  • 5-Formyl-2-(benzyloxy)phenol

  • Nitromethane (CH₃NO₂)

  • Ammonium acetate (CH₃COONH₄)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 5-Formyl-2-(benzyloxy)phenol in ethanol.

  • Reagent Addition: Add an excess of nitromethane (approx. 15-20 equivalents) to the solution. To this mixture, add a catalytic amount of a base, such as ammonium acetate (approx. 3 equivalents).[7] The use of a base is critical for deprotonating the nitroalkane to form the nucleophilic nitronate anion.[3][8]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) for 1-2 hours.[7] The heat facilitates both the initial condensation and the subsequent dehydration of the β-nitro alcohol intermediate to form the thermodynamically stable nitroethenyl product.[9][10]

  • Workup & Isolation:

    • Allow the mixture to cool to room temperature, then place it in an ice bath or refrigerator for 30 minutes to encourage precipitation.

    • Filter the resulting precipitate and wash with cold ethanol.

    • To purify, dissolve the crude solid in hot water and acidify with a few drops of concentrated HCl until precipitation is complete.

    • Filter the purified solid, wash with cold deionized water, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Postulated Biological Activity and Mechanism of Action

While direct experimental data for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is scarce, its structural similarity to 5-(2-nitroethenyl)salicylic acid (SANA) allows for well-grounded hypotheses regarding its biological potential. SANA has been identified as a potent modulator of metabolic pathways, particularly in the context of diet-induced obesity and inflammation.[11][12]

The key to this activity is the electrophilic nitroalkene moiety, which can undergo a Michael addition reaction with cellular thiols, such as cysteine residues in proteins or glutathione (GSH).[7] This covalent modification can alter protein function and trigger downstream signaling events.

Potential Therapeutic Applications
  • Anti-Inflammatory Agent: A primary mechanism of related compounds involves the inhibition of the NF-κB signaling pathway.[7] By covalently modifying key proteins in this pathway, the compound could prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

  • Metabolic Disease Modifier: SANA has been shown to induce thermogenesis and promote weight loss by activating creatine metabolism, independent of the UCP1 protein.[12][13] It is plausible that 5-(2-Nitroethenyl)-2-(benzyloxy)phenol could engage similar targets, such as mitochondrial creatine kinases (CKMT1/2), to increase energy expenditure.[11]

Proposed Mechanism of Action: Covalent Modification

G Compound 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (Electrophile) Adduct Covalent Adduct (Modified Target) Compound->Adduct Michael Addition Reaction Target Biological Target e.g., Protein Cysteine Residue (R-SH) (Nucleophile) Target->Adduct Response {Downstream Biological Response | - Inhibition of NF-κB - Activation of Thermogenesis - Altered Enzyme Activity} Adduct->Response Altered Protein Function

Caption: Proposed mechanism via Michael addition with biological nucleophiles.

In Vitro Experimental Workflow: NF-κB Inhibition Assay

To validate the hypothesized anti-inflammatory activity, a robust in vitro assay is required. The following protocol describes a method to assess the inhibition of Lipopolysaccharide (LPS)-induced NF-κB activation in macrophages.

G A 1. Cell Culture Seed THP-1 or RAW264.7 macrophages in plates B 2. Pre-treatment Incubate cells with various concentrations of the test compound (e.g., 0.1 - 100 µM) for 2 hours A->B C 3. Stimulation Add LPS (e.g., 1 µg/mL) to induce NF-κB activation (Incubate for 30-60 min) B->C D 4. Cell Processing Fix, permeabilize, and stain cells for NF-κB (p65 subunit) and nuclei (DAPI) C->D E 5. Imaging & Analysis Acquire images using fluorescence microscopy. Quantify nuclear vs. cytoplasmic p65 fluorescence D->E F 6. Data Interpretation Compare p65 nuclear localization in treated vs. untreated cells to determine IC50 E->F

Caption: Experimental workflow for assessing NF-κB inhibition.

Protocol Details:
  • Cell Culture: Culture human THP-1 monocytes and differentiate them into macrophages using PMA, or use a murine macrophage line like RAW264.7. Seed cells onto glass coverslips in 24-well plates.

  • Compound Treatment: Prepare stock solutions of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol in DMSO. Dilute to final concentrations in cell culture media and pre-treat the macrophages for 2 hours. Include a vehicle control (DMSO only).

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with bovine serum albumin (BSA).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or effectively treated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated, untreated cells, p65 staining will be concentrated in the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of inhibition.

Conclusion and Future Directions

5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a synthetic compound with considerable, albeit largely unexplored, therapeutic potential. Its synthesis is feasible through established organic chemistry reactions. Based on strong evidence from structurally related molecules, its biological activity is likely driven by the electrophilic nature of the nitroalkene group, positioning it as a candidate for covalent drug design. Future research should focus on confirming its synthesis, characterizing its physicochemical properties, and validating its hypothesized anti-inflammatory and metabolic effects through rigorous in vitro and in vivo studies.

References

  • LookChem. CAS No. 128944-40-1 Index. [Link]

  • Wikipedia. Henry reaction. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Al-Azzawi, A. M., & Sh-Meshab, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]

  • Escande, C., et al. (2020). Methods of treatment of inflammation related conditions using pluripotent anti-inflammatory and metabolic modulators.
  • Scientific Research Publishing. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • ChemSrc. 4-O-Benzyl Dopamine CAS 94026-91-2. [Link]

  • Lopez, G. V., et al. (2025). A nitroalkene derivative of salicylate alleviates diet-induced obesity by activating creatine metabolism and non-shivering thermogenesis. Nature Metabolism. [Link]

  • Amerigo Scientific. 2-(Benzyloxy)phenol. [Link]

  • National Institutes of Health (NIH). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • The Brighter Side. (2025). Breakthrough new drug stops fat buildup and reverses obesity in clinical trial. [Link]

  • Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. [Link]

  • CAS Common Chemistry. Lithium hexafluorophosphate. [Link]

  • PubMed. A nitroalkene derivative of salicylate, SANA, induces creatine-dependent thermogenesis and promotes weight loss. [Link]

Sources

Exploratory

3-hydroxy-4-benzyloxy-beta-nitrostyrene chemical structure

An In-depth Technical Guide to 3-hydroxy-4-benzyloxy-beta-nitrostyrene: Synthesis, Structure, and Therapeutic Potential Introduction β-nitrostyrenes are a class of organic compounds characterized by a nitro group attache...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-hydroxy-4-benzyloxy-beta-nitrostyrene: Synthesis, Structure, and Therapeutic Potential

Introduction

β-nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene backbone. The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring and the vinyl group renders the β-carbon highly electrophilic, making these compounds versatile intermediates in a variety of synthetic transformations.[1] They serve as valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2] Notably, many β-nitrostyrene derivatives are precursors for substituted phenethylamines and amphetamines.[3] Beyond their synthetic utility, β-nitrostyrenes have garnered significant attention from the scientific community for their diverse biological activities, which include antimicrobial, anti-inflammatory, antiplatelet, and anticancer properties.[4][5]

This technical guide focuses on a specific derivative, 3-hydroxy-4-benzyloxy-beta-nitrostyrene. We will delve into its chemical synthesis, structural characterization, and potential applications in drug development, providing researchers, scientists, and drug development professionals with a comprehensive resource.

Chemical Synthesis

The most prevalent and efficient method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane, in the presence of a basic or acidic catalyst.[2][6] The reaction proceeds through a nitroaldol addition followed by dehydration to yield the β-nitrostyrene.[2]

Precursor Synthesis: 3-hydroxy-4-benzyloxybenzaldehyde

The synthesis of 3-hydroxy-4-benzyloxy-beta-nitrostyrene commences with the preparation of its corresponding aldehyde precursor, 3-hydroxy-4-benzyloxybenzaldehyde. This can be achieved through the selective benzylation of protocatechualdehyde (3,4-dihydroxybenzaldehyde). The selective protection of the hydroxyl group at the 4-position is crucial and can be accomplished using benzyl chloride in the presence of a suitable base.

Synthesis of 3-hydroxy-4-benzyloxy-beta-nitrostyrene

The core synthetic step involves the condensation of 3-hydroxy-4-benzyloxybenzaldehyde with nitromethane. An ammonium acetate-catalyzed reaction in glacial acetic acid is a common and effective method for this transformation.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxy-4-benzyloxybenzaldehyde (1 equivalent), nitromethane (1.1 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified 3-hydroxy-4-benzyloxy-beta-nitrostyrene.[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 3-hydroxy-4-benzyloxybenzaldehyde E Combine and Reflux A->E B Nitromethane B->E C Ammonium Acetate (Catalyst) C->E D Glacial Acetic Acid (Solvent) D->E F Cool and Precipitate in Ice-Water E->F Reaction Completion G Filter and Wash F->G H Recrystallize from Ethanol G->H I Pure 3-hydroxy-4-benzyloxy-beta-nitrostyrene H->I

Caption: Workflow for the synthesis of 3-hydroxy-4-benzyloxy-beta-nitrostyrene.

Structural Elucidation and Physicochemical Properties

The chemical structure of 3-hydroxy-4-benzyloxy-beta-nitrostyrene is defined by a benzene ring substituted with a hydroxyl group at the 3-position, a benzyloxy group at the 4-position, and a β-nitrostyrene moiety at the 1-position.

Predicted Physicochemical Properties:

PropertyValueSource
Molecular FormulaC15H13NO4-
Molar Mass271.27 g/mol -
AppearanceYellow crystalline solid[3]
Melting PointPredicted to be in the range of 150-180 °CBased on similar compounds[8]
SolubilitySoluble in organic solvents like ethanol, acetone, and DMSO[7]

Anticipated Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the vinyl protons, and the hydroxyl proton. The coupling constant between the two vinyl protons is expected to be around 13-14 Hz, confirming the trans configuration.[9]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, the vinyl carbons, and the carbons of the benzyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the aromatic C-H bonds, the nitro group (asymmetric and symmetric N-O stretches), and the C=C double bond.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Potential Mechanism of Action

The reactivity of 3-hydroxy-4-benzyloxy-beta-nitrostyrene is dominated by the electrophilic nature of the β-carbon of the nitroalkene moiety. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles.[1] This reactivity is believed to be a key determinant of its biological activity.

Several studies suggest that β-nitrostyrene derivatives exert their biological effects by interacting with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.[5] One important class of target proteins is the protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling.[10] By inhibiting PTPs, these compounds can modulate signaling pathways involved in cell proliferation, inflammation, and microbial pathogenesis.[10][11]

Applications in Drug Development

The diverse biological activities of β-nitrostyrene derivatives make them attractive scaffolds for drug discovery and development.

Anticancer Potential

Numerous β-nitrostyrene derivatives have demonstrated potent anticancer activity in various cancer cell lines.[4] A related compound, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20), has been shown to induce DNA damage and mitochondrial dysfunction in colorectal cancer cells, leading to apoptosis.[4] The proposed mechanism involves the generation of reactive oxygen species (ROS), which can be rescued by thiol antioxidants.[4] This suggests that 3-hydroxy-4-benzyloxy-beta-nitrostyrene may also exhibit similar anticancer properties.

G cluster_compound 3-hydroxy-4-benzyloxy-beta-nitrostyrene cluster_cellular Cellular Effects cluster_outcome Therapeutic Outcome A β-Nitrostyrene Derivative B Increased ROS Production A->B E PTP Inhibition A->E C DNA Damage B->C D Mitochondrial Dysfunction B->D F Apoptosis in Cancer Cells C->F D->F G Antimicrobial Activity E->G

Caption: Proposed mechanism of action for the therapeutic effects of β-nitrostyrene derivatives.

Antimicrobial Activity

β-nitrostyrene derivatives have been reported to possess significant antibacterial and antifungal properties.[5][10] The antimicrobial action is also thought to be related to their ability to inhibit essential enzymes, such as protein tyrosine phosphatases, in microorganisms.[10] The structural modifications on the benzene ring and the β-carbon can influence the antimicrobial potency and spectrum.

Other Biological Activities

In addition to anticancer and antimicrobial effects, β-nitrostyrenes have been investigated for their anti-inflammatory and antiplatelet activities.[4][12] For instance, 3,4-methylenedioxy-β-nitrostyrene has been shown to inhibit platelet aggregation and inflammasome activation.[4][12]

Conclusion

3-hydroxy-4-benzyloxy-beta-nitrostyrene is a promising molecule with a rich chemical reactivity and a broad spectrum of potential biological activities. Its synthesis is readily achievable through the well-established Henry-Knoevenagel condensation. The electrophilic nature of the β-carbon makes it a potent inhibitor of various cellular targets, which likely underlies its therapeutic potential in cancer, infectious diseases, and inflammatory conditions. Further investigation into the precise mechanisms of action and in vivo efficacy of this compound is warranted to fully explore its promise as a lead compound in drug development programs.

References

  • Organic Syntheses Procedure. Nitrostyrene. Available from: [Link]

  • Wikipedia. β-Nitrostyrene. Available from: [Link]

  • ScienceDirect. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Available from: [Link]

  • Erowid. Vogel: Preparation of Nitrostyrenes. Available from: [Link]

  • National Center for Biotechnology Information. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Available from: [Link]

  • ChemBK. 4-Hydroxy-3-methoxy-beta-nitrostyrene. Available from: [Link]

  • ResearchGate. The structures of the E-β-nitrostyrene derivative test compounds. Available from: [Link]

  • ResearchGate. Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Available from: [Link]

  • National Center for Biotechnology Information. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Available from: [Link]

  • Sciencemadness Discussion Board. 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Available from: [Link]

  • PubChem. 3-Hydroxy-4-nitrobenzaldehyde. Available from: [Link]

  • PubChem. 3,4-Methylenedioxy-beta-nitrostyrene. Available from: [Link]

  • ResearchGate. β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Available from: [Link]

  • PubChem. 3,4-Dimethoxy-beta-nitrostyrene. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. Available from: [Link]

  • SpectraBase. 3-HYDROXY-4-(ORTHO-NITROBENZYLOXY)-BENZALDEHYDE. Available from: [Link]

  • MDPI. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Available from: [Link]

  • Scribd. NMR Data of Β-nitrostyrene. Available from: [Link]

  • NIST WebBook. 3,4-Methylenedioxy-β-nitrostyrene. Available from: [Link]

Sources

Foundational

4-benzyloxy-3-hydroxy-beta-nitrostyrene properties

<An In-depth Technical Guide to 4-Benzyloxy-3-hydroxy-beta-nitrostyrene For Researchers, Scientists, and Drug Development Professionals Introduction 4-Benzyloxy-3-hydroxy-beta-nitrostyrene is a valuable synthetic interme...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to 4-Benzyloxy-3-hydroxy-beta-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-hydroxy-beta-nitrostyrene is a valuable synthetic intermediate belonging to the β-nitrostyrene class of compounds. Its structure, featuring a substituted phenyl ring conjugated with a nitroalkene functional group, makes it a versatile precursor in organic synthesis. The presence of the benzyloxy and hydroxyl groups on the aromatic ring, combined with the electron-withdrawing nitro group, imparts a unique reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance, serving as a technical resource for professionals in chemical and pharmaceutical research. β-Nitrostyrenes are recognized as important starting materials for a variety of chemical transformations and are known precursors for pharmaceuticals, including substituted phenethylamines and amphetamines[1][2].

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4-benzyloxy-3-hydroxy-beta-nitrostyrene are crucial for its handling, reaction setup, and characterization. While specific experimental data for this exact compound is not widely published, properties can be inferred from closely related analogs like 4-benzyloxy-3-methoxy-beta-nitrostyrene. The data presented below is a combination of information on analogs and expected characteristics.

Summary of Properties
PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₅H₁₃NO₄Calculated
Molecular Weight 271.27 g/mol Calculated
Appearance Expected to be a yellow crystalline solidBased on analogs like 4-benzyloxy-3-methoxy-beta-nitrostyrene[3] and p-hydroxy-beta-nitrostyrene[4]
Melting Point Not specified; analog 4-benzyloxy-3-methoxy-beta-nitrostyrene melts at 122-124 °C[3]
Solubility Soluble in common organic solvents like ether, ethanol, benzene; slightly soluble in hot waterBased on general properties of nitrostyrenes[4]
Stability Stable under standard conditions; may be sensitive to strong bases and reducing agentsGeneral chemical knowledge
Spectroscopic Data (Predicted)

Definitive identification of 4-benzyloxy-3-hydroxy-beta-nitrostyrene relies on spectroscopic analysis. Below are the expected characteristic signals based on its structure and data from similar compounds[5][6].

  • ¹H NMR:

    • Aromatic protons of the benzyloxy group: ~7.3-7.5 ppm (multiplet, 5H).

    • Aromatic protons of the substituted phenyl ring: ~6.8-7.2 ppm (multiplet, 3H).

    • Vinyl protons: Two doublets in the range of ~7.5-8.1 ppm with a coupling constant (J) of ~13-14 Hz, characteristic of a trans-alkene.

    • Benzyl CH₂ protons: A singlet around ~5.1 ppm.

    • Phenolic OH proton: A broad singlet, chemical shift can vary depending on solvent and concentration.

  • ¹³C NMR:

    • Signals for the aromatic carbons, the benzylic CH₂ carbon, and the two vinyl carbons. The carbon beta to the ring (attached to the nitro group) would be significantly downfield.

  • Infrared (IR) Spectroscopy:

    • Strong asymmetric and symmetric stretching bands for the NO₂ group around 1520 cm⁻¹ and 1340 cm⁻¹.

    • C=C stretching of the alkene around 1620-1640 cm⁻¹.

    • Broad O-H stretch from the phenolic hydroxyl group around 3200-3500 cm⁻¹.

    • C-O stretching from the ether linkage.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z 271.0845 (calculated for C₁₅H₁₃NO₄).

Synthesis of 4-Benzyloxy-3-hydroxy-beta-nitrostyrene

The primary and most efficient method for synthesizing β-nitrostyrenes is the Henry-von Pechmann reaction (also known as the Henry reaction), which is a base-catalyzed condensation between an aromatic aldehyde and a nitroalkane[2][7][8].

Synthetic Pathway

The synthesis involves a two-step process starting from a suitable protected benzaldehyde. The use of a benzyl protecting group for the phenolic hydroxyl is advantageous as it can increase the reaction yield by preventing side reactions associated with the acidic phenol group[9].

  • Step 1: Protection of the Aldehyde. 4-hydroxy-3-hydroxybenzaldehyde (protocatechuic aldehyde) would first be selectively benzylated at the 4-position.

  • Step 2: Henry Condensation. The resulting 4-benzyloxy-3-hydroxybenzaldehyde is then condensed with nitromethane.

Synthesis_Workflow A 4-Benzyloxy-3-hydroxybenzaldehyde C Base Catalyst (e.g., Ammonium Acetate) A->C B Nitromethane (CH3NO2) B->C D 4-Benzyloxy-3-hydroxy- beta-nitrostyrene C->D Henry Condensation (Reflux in Acetic Acid)

Caption: Synthesis of 4-benzyloxy-3-hydroxy-beta-nitrostyrene via Henry Condensation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of substituted β-nitrostyrenes[4][10].

Materials:

  • 4-Benzyloxy-3-hydroxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-benzyloxy-3-hydroxybenzaldehyde (1 equivalent).

  • Reagent Addition: Add glacial acetic acid as the solvent, followed by nitromethane (approximately 5-7 equivalents) and ammonium acetate (approximately 2.5 equivalents)[10].

    • Causality: Ammonium acetate serves as the base catalyst to deprotonate nitromethane, forming a nucleophilic nitronate anion. Acetic acid provides a slightly acidic medium that facilitates the dehydration of the intermediate nitroaldol adduct to the final nitrostyrene product[7].

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a beaker containing ice water. A yellow precipitate should form. c. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7. d. Extract the aqueous mixture three times with ethyl acetate. e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. The resulting crude yellow solid should be purified by column chromatography on silica gel. b. A typical eluent system is a mixture of ethyl acetate and hexane.

    • Self-Validation: The purity of the collected fractions should be checked by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield pure 4-benzyloxy-3-hydroxy-beta-nitrostyrene. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Significance and Potential Applications

The β-nitrostyrene scaffold is a known "pharmacophore" and is present in numerous compounds with a wide range of biological activities[11]. While specific studies on 4-benzyloxy-3-hydroxy-beta-nitrostyrene are limited, the activities of its parent class are well-documented and provide a strong rationale for its investigation in drug discovery.

Established Activities of β-Nitrostyrene Derivatives:
  • Antimicrobial and Antifungal Activity: Many β-nitrostyrene derivatives have demonstrated significant antibacterial and antifungal properties[11][12][13]. The electrophilic nature of the nitroalkene makes it susceptible to Michael addition by nucleophilic residues (like cysteine) in microbial enzymes, leading to their inactivation[12].

  • Anticancer Activity: Certain derivatives have shown potent anti-proliferative and pro-apoptotic effects in various cancer cell lines[14]. For instance, a related compound, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene, was found to inhibit tumor growth in colorectal cancer cells by inducing ROS-mediated DNA damage and mitochondrial dysfunction[14].

  • Anti-inflammatory and Enzyme Inhibition: Some β-nitrostyrenes act as inhibitors of enzymes involved in inflammatory pathways, such as NLRP3 inflammasome[12]. The nitrovinyl group can act as a phosphotyrosine mimetic, enabling the inhibition of protein tyrosine phosphatases (PTPs) like PTP1B, which are implicated in metabolic diseases[11].

  • Antiplatelet Activity: Derivatives have been shown to inhibit platelet aggregation by targeting protein tyrosine kinases like Src and Syk[15].

Biological_Activity A 4-Benzyloxy-3-hydroxy- beta-nitrostyrene B Antimicrobial Activity A->B Inhibition of microbial enzymes C Anticancer Effects (ROS, DNA Damage) A->C Induction of apoptosis D Enzyme Inhibition (e.g., PTP1B, Tyrosine Kinases) A->D Michael addition to active site residues E Anti-inflammatory Activity A->E Modulation of inflammatory pathways

Caption: Potential biological activities of the β-nitrostyrene scaffold.

The unique substitution pattern of 4-benzyloxy-3-hydroxy-beta-nitrostyrene, combining a bulky lipophilic benzyloxy group with a hydrogen-bonding hydroxyl group, makes it an interesting candidate for further investigation within these therapeutic areas. Its structure could influence its binding affinity, cell permeability, and metabolic stability, potentially leading to novel therapeutic agents.

Safety and Handling

β-Nitrostyrene derivatives should be handled with care in a well-ventilated fume hood. They are generally classified as irritating to the eyes, respiratory system, and skin[3][16]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

References

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2025). ResearchGate. Retrieved from [Link]

  • 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99% | CAS 63909-38-6. Chemical-Suppliers. Retrieved from [Link]

  • 4-Hydroxy-3-methoxy-beta-nitrostyrene. ChemBK. Retrieved from [Link]

  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. (2025). ResearchGate. Retrieved from [Link]

  • Β-Nitrostyrene Derivatives as Potential Antibacterial. Amanote Research. Retrieved from [Link]

  • Ultrasound-Promoted Synthesis of Nitrostyrenes. . Retrieved from [Link]

  • Nitrostyrene. Organic Syntheses Procedure. Retrieved from [Link]

  • Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. ResearchGate. Retrieved from [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. Retrieved from [Link]

  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC. Retrieved from [Link]

  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Retrieved from [Link]

  • (1R,2R)-1,2-diaminocyclohexane - (1, 350 mg, 3.00 mmol, 1.00 equiv). Organic Syntheses Procedure. Retrieved from [Link]

  • β-Nitrostyrene. Wikipedia. Retrieved from [Link]

  • Supporting Information for. The Royal Society of Chemistry. Retrieved from [Link]

  • NMR data Compound 4 (mestrenova). Nottingham Research Data Management Repository. Retrieved from [Link]

  • CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene. Google Patents.
  • The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. Retrieved from [Link]

  • CN103497108A - Synthesis method of p-hydroxy-beta-nitrostyrene. Google Patents.
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. Retrieved from [Link]

  • Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker.... ResearchGate. Retrieved from [Link]

  • Chemical Properties of 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0). Cheméo. Retrieved from [Link]

  • NMR Data of Β-nitrostyrene. Scribd. Retrieved from [Link]

Sources

Exploratory

The Thiol-Trapping Warhead: A Technical Guide to Phenolic Nitrostyrene Antibacterials

Topic: Antibacterial Activity of Phenolic Nitrostyrene Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The rise of multidrug-resi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antibacterial Activity of Phenolic Nitrostyrene Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of non-traditional antibiotic scaffolds.[1] Phenolic nitrostyrene derivatives represent a potent class of "soft electrophiles" that operate via a distinct mechanism: the covalent sequestration of essential bacterial thiols. Unlike traditional antibiotics that target specific receptors (e.g., penicillin-binding proteins), nitrostyrenes act as multi-target agents, disrupting cellular redox homeostasis and enzymatic function simultaneously.

This guide provides a comprehensive technical analysis of these compounds, detailing their synthesis via the Henry reaction, their Michael addition-based mechanism of action (MOA), structure-activity relationships (SAR), and validated protocols for their evaluation.

Part 1: Chemical Basis & Synthesis[2]

The Core Scaffold

The


-nitrostyrene (2-nitro-1-phenylethene) scaffold consists of a benzene ring conjugated to a nitroalkene side chain. The conjugation between the aromatic ring, the alkene, and the strongly electron-withdrawing nitro group creates a polarized double bond. This specific electronic arrangement renders the 

-carbon highly susceptible to nucleophilic attack, functioning as a "warhead" for covalent modification.
Synthesis: The Henry Reaction

The most robust method for synthesizing phenolic nitrostyrenes is the Henry reaction (nitroaldol condensation) followed by dehydration.

Validated Synthesis Protocol

Objective: Synthesis of 4-hydroxy-3-methoxy-


-nitrostyrene.
Reagents:  Vanillin (4-hydroxy-3-methoxybenzaldehyde), Nitromethane, Ammonium Acetate, Glacial Acetic Acid.

Step-by-Step Methodology:

  • Stoichiometry: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of the phenolic aldehyde (e.g., Vanillin, 15.2 g, 100 mmol) in Glacial Acetic Acid (40 mL).

  • Reagent Addition: Add Nitromethane (1.5 eq, 9.2 g) and Ammonium Acetate (0.4 eq, 3.1 g) as the catalyst. Note: Ammonium acetate buffers the reaction and facilitates the dehydration step.

  • Reflux: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours. Monitor consumption of aldehyde via TLC (Solvent system: Hexane/EtOAc 7:3).

  • Quenching: Cool the reaction mixture to room temperature. Pour the dark solution slowly into crushed ice (approx. 200 g) with vigorous stirring.

  • Precipitation: The nitrostyrene derivative will precipitate as a yellow/orange solid. If an oil forms, induce crystallization by scratching the flask walls or adding a seed crystal.

  • Purification: Filter the solid and wash with cold water to remove acid traces. Recrystallize from hot ethanol or an ethanol/water mixture to yield bright yellow needles.

Safety Note: Nitromethane is flammable and shock-sensitive under specific conditions. Perform all operations in a fume hood.

Visualization: Synthesis Workflow

HenryReaction Aldehyde Phenolic Aldehyde (Electrophile) Intermediate Nitroaldol Intermediate Aldehyde->Intermediate Condensation Nitroalkane Nitromethane (Nucleophile) Nitroalkane->Intermediate Catalyst NH4OAc / AcOH (Catalyst) Catalyst->Intermediate Product β-Nitrostyrene (Product) Intermediate->Product Dehydration (-H2O)

Caption: The Henry Reaction pathway transforming phenolic aldehydes into nitrostyrene warheads via nitroaldol condensation.[2]

Part 2: Mechanism of Action (MOA)

The antibacterial potency of nitrostyrenes stems from their ability to act as Michael acceptors .

The "Soft Electrophile" Hypothesis

Bacterial cytoplasm is rich in "soft nucleophiles," primarily the thiol (-SH) groups of cysteine residues found in:

  • Metabolic Enzymes: e.g., MurA (cell wall synthesis), FabH (fatty acid synthesis).

  • Redox Buffers: Glutathione (Gram-negative) and Bacillithiol/Mycothiol (Gram-positive).

The


-carbon of the nitrostyrene is electron-deficient.[3] When the compound permeates the bacterial membrane, it undergoes an irreversible Michael addition reaction with these critical thiols.

Consequences of Thiol Depletion:

  • Enzyme Inactivation: Covalent modification of active site cysteines halts essential metabolic pathways.

  • Redox Stress: Depletion of the glutathione pool collapses the cell's antioxidant defense, leading to the accumulation of Reactive Oxygen Species (ROS) and subsequent apoptotic-like death.

Visualization: Molecular Mechanism

MOA cluster_bacteria Bacterial Cytoplasm Nitrostyrene β-Nitrostyrene (Soft Electrophile) Adduct1 Enzyme-S-Nitrostyrene (Inactive Adduct) Nitrostyrene->Adduct1 Michael Addition Adduct2 GS-Nitrostyrene (Depleted Buffer) Nitrostyrene->Adduct2 Michael Addition EnzymeSH Enzyme-SH (Active Site Cys) EnzymeSH->Adduct1 GSH Glutathione (GSH) (Redox Buffer) GSH->Adduct2 Death Cell Death Adduct1->Death Metabolic Block ROS ROS Accumulation Adduct2->ROS Redox Collapse ROS->Death

Caption: Mechanism of Action: Covalent scavenging of intracellular thiols leads to metabolic arrest and oxidative stress.

Part 3: Structure-Activity Relationships (SAR)

To optimize antibacterial activity while minimizing mammalian toxicity, specific structural modifications are required.

Structural ComponentModificationEffect on ActivityMechanistic Rationale
Nitro Group (-NO₂) EssentialCritical for ActivityProvides the strong electron-withdrawing force necessary to activate the

-carbon for nucleophilic attack.
Alkene Linker

-Methyl substitution
VariableAdding a methyl group at the

-position can increase stability but often decreases reactivity (steric hindrance) toward thiols.
Phenolic -OH 4-Position (Para)Enhances PotencyIncreases acidity and can act as a proton donor; improves membrane permeability via H-bonding.
Ring Substituents Halogens (Cl, Br)Increases PotencyElectron-withdrawing groups on the ring further polarize the alkene, increasing reactivity with thiols. Also increases lipophilicity (LogP).
Ring Substituents Methoxy (-OMe)Modulates SolubilityImproves solubility but is electron-donating, which may slightly reduce the electrophilicity of the warhead.

Key Insight: There is a "Goldilocks" zone for electrophilicity. If the compound is too reactive, it binds to serum albumin (non-specific toxicity). If too stable, it fails to react with bacterial targets. A lipophilic phenolic nitrostyrene with mild electron-withdrawing halogens often strikes the best balance.

Part 4: Experimental Protocols

Antibacterial Susceptibility Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines adapted for hydrophobic compounds.

Materials:

  • Muller-Hinton Broth (MHB).

  • Dimethyl Sulfoxide (DMSO).

  • Triphenyl Tetrazolium Chloride (TTC) (Growth indicator).

Protocol:

  • Stock Solution: Dissolve the nitrostyrene derivative in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare a 2-fold serial dilution in MHB in a 96-well microplate.

    • Critical Control: Ensure the final DMSO concentration in the wells does not exceed 2.5%, as DMSO itself is bacteriostatic at high levels. Include a "DMSO-only" vehicle control.

  • Inoculation: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

    
     CFU/mL and add to wells.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20

    
    L of 0.5% TTC solution. Incubate for 30 mins. Viable bacteria reduce TTC to red formazan. The MIC is the lowest concentration preventing the color change (remains clear/yellow).
    
Cysteine Reactivity Assay (Mechanism Validation)

To confirm the thiol-depletion mechanism, measure the consumption of free cysteine in vitro.

Protocol:

  • Mix the nitrostyrene derivative (100

    
    M) with L-cysteine (100 
    
    
    
    M) in phosphate buffer (pH 7.4).
  • Monitor the decrease in the absorbance maximum of the nitrostyrene (approx. 300–350 nm) using UV-Vis spectroscopy over time (0–60 mins).

  • Result: A rapid decrease in absorbance and a hypsochromic shift indicates the loss of the conjugated double bond, confirming the formation of the Michael adduct.

Part 5: References

  • Synthesis & Chemistry: Milhazes, N., et al. (2006). "

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry. 
    
  • Mechanism of Action: Park, J., & Pei, D. (2004). "Trans-beta-nitrostyrene derivatives as inhibitors of protein tyrosine phosphatases." Biochemistry.

  • Thiol Depletion: Loi, V.V., et al. (2015). "Redox regulation by reversible protein S-thiolation in bacteria." Frontiers in Microbiology.

  • Antibacterial Protocols: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Toxicity & Selectivity: Pettit, R.K., et al. (2009).[4] "Beta-Nitrostyrene derivatives: Antimicrobial and cytotoxic activity."[4][5][6] Bioorganic & Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol via Henry Reaction

Abstract This Application Note details the optimized synthesis of 5-(2-nitroethenyl)-2-(benzyloxy)phenol (Target Compound) via the Henry (Nitroaldol) reaction. The protocol utilizes a 3-hydroxy-4-(benzyloxy)benzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the optimized synthesis of 5-(2-nitroethenyl)-2-(benzyloxy)phenol (Target Compound) via the Henry (Nitroaldol) reaction. The protocol utilizes a 3-hydroxy-4-(benzyloxy)benzaldehyde precursor, leveraging an ammonium acetate-catalyzed condensation in glacial acetic acid. This method is selected for its high regioselectivity, suppression of side-reactions (such as Cannizzaro disproportionation), and scalability. The resulting


-nitrostyrene derivative serves as a critical intermediate for accessing 5-substituted-2-(benzyloxy)phenethylamines, valuable scaffolds in neuropharmacology and alkaloid synthesis.

Introduction & Retrosynthetic Analysis

Target Molecule Significance

The target, 5-(2-nitroethenyl)-2-(benzyloxy)phenol , features a "masked" catechol system. The benzyl ether at the C2 position (relative to the phenol) acts as a robust protecting group, allowing for selective functionalization of the C5 side chain while preserving the oxidation-sensitive catechol moiety. The nitroethenyl group is a versatile handle, readily reducible to an ethylamine (dopamine analog) or convertible to a ketone (Nef reaction).

Mechanistic Strategy

The synthesis relies on the Henry Reaction , a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[1][2][3][4]

  • Challenge: Phenolic aldehydes are prone to polymerization or deprotonation under strong basic conditions (e.g., NaOH/MeOH), which deactivates the electrophilic carbonyl carbon.

  • Solution: We employ Ammonium Acetate (

    
    )  in Glacial Acetic Acid (GAA) . This "buffered" acidic system serves dual roles:
    
    • Catalysis:

      
       acts as a mild proton source to activate the carbonyl, while acetate acts as a base to generate the nitronate species in equilibrium.
      
    • Dehydration: The acidic medium promotes the spontaneous dehydration of the intermediate

      
      -nitroalcohol to the thermodynamically stable conjugated nitroalkene (nitrostyrene).
      
Retrosynthetic Logic

To synthesize 5-(2-nitroethenyl)-2-(benzyloxy)phenol , we must correctly identify the aldehyde precursor.

  • Target Numbering: Phenol-1-OH, 2-OBn, 5-Nitroethenyl.

  • Precursor Numbering: To achieve the 1,2,5 substitution pattern on the phenol core, the aldehyde must be located at position 5 relative to the hydroxyl (1) and benzyloxy (2) groups.

  • Starting Material: 3-Hydroxy-4-(benzyloxy)benzaldehyde . (Note: In benzaldehyde nomenclature, CHO=1, OH=3, OBn=4).

Retrosynthesis Target Target: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Disconnect Disconnection: C=C Bond Formation Target->Disconnect Henry Rxn Precursor Starting Material: 3-Hydroxy-4-(benzyloxy)benzaldehyde Disconnect->Precursor Reagent Reagent: Nitromethane (CH3NO2) Disconnect->Reagent

Figure 1: Retrosynthetic disconnection revealing the requisite aldehyde precursor.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5][6][7][8]Quantity (Example)Role
3-Hydroxy-4-(benzyloxy)benzaldehyde 228.251.05.00 g (21.9 mmol)Limiting Reagent
Nitromethane 61.0410.011.8 mL (219 mmol)Reagent/Co-solvent
Ammonium Acetate 77.080.61.01 g (13.1 mmol)Catalyst
Glacial Acetic Acid 60.05N/A25 mLSolvent
Ethanol (95%) --As neededRecrystallization
Step-by-Step Procedure
Step 1: Reaction Assembly
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvation: Add 5.00 g of 3-Hydroxy-4-(benzyloxy)benzaldehyde to the flask.

  • Solvent Addition: Add 25 mL of Glacial Acetic Acid . Stir at room temperature until the aldehyde is partially or fully dissolved.

  • Reagent Addition: Add 11.8 mL of Nitromethane followed by 1.01 g of Ammonium Acetate .

    • Technical Note: The order of addition is not critical, but adding the solid catalyst last ensures it is washed down by the liquids.

Step 2: Reflux (The Henry Reaction)
  • Heating: Place the flask in an oil bath pre-heated to 105°C .

  • Reflux: Maintain a gentle reflux. The solution will typically darken from pale yellow to a deep orange/amber color, indicating the formation of the conjugated system.

  • Monitoring: Monitor the reaction by TLC (Silica gel; Eluent: 30% EtOAc in Hexanes).

    • Starting Material

      
      : ~0.4[5]
      
    • Product

      
      : ~0.6 (Distinct yellow spot, UV active).
      
    • Duration: Reaction is typically complete within 2 to 4 hours . Avoid prolonged heating beyond 5 hours to prevent polymerization.

Step 3: Work-up and Isolation
  • Cooling: Remove the flask from the heat source and allow it to cool to approximately 40-50°C.

  • Precipitation: Pour the warm reaction mixture slowly into a beaker containing 150 mL of ice-cold water with vigorous stirring.

    • Observation: A bright yellow solid (the crude nitrostyrene) should precipitate immediately.

  • Filtration: Allow the suspension to stand for 15-30 minutes to maximize precipitation. Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with 3 x 20 mL of cold water to remove residual acetic acid and ammonium salts.

Step 4: Purification
  • Recrystallization: Transfer the crude yellow solid to a clean Erlenmeyer flask.

  • Solvent: Add a minimum amount of boiling Ethanol (95%) (approx. 10-15 mL per gram of crude) until dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Final Isolation: Filter the crystalline product and dry in a vacuum oven at 40°C for 6 hours.

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRecommendationImpact of Deviation
Catalyst Loading 0.5 - 0.7 Equiv.Too Low: Incomplete conversion. Too High: Formation of polymeric side products.
Temperature 100°C - 110°C<90°C: Reaction stalls at the intermediate alcohol stage. >120°C: Decomposition of the nitrostyrene.
Solvent System Glacial HOAcUsing MeOH/NaOH (classic Henry) often fails for this substrate due to phenoxide resonance inhibiting the aldehyde.
Troubleshooting Guide
  • Problem: No precipitate forms upon pouring into water.

    • Root Cause:[5][6][9] Product may be oiling out or too soluble due to excess acetic acid.

    • Fix: Extract the aqueous mixture with Dichloromethane (DCM), wash with brine, dry over

      
      , and evaporate. Recrystallize the residue.
      
  • Problem: Product is dark brown/tarry.

    • Root Cause:[5][6][9] Overheating or "runaway" polymerization.

    • Fix: Use fresh Nitromethane; ensure strict temperature control; limit reaction time to 2 hours.

Characterization Data (Expected)

  • Appearance: Bright yellow to orange needles.

  • Melting Point: 145–150°C (Dependent on purity/solvate).

  • IR Spectroscopy:

    • 
       3350 cm⁻¹ (Phenol -OH stretch).
      
    • 
       1510, 1340 cm⁻¹ (Nitro group 
      
      
      
      asymmetric/symmetric stretch).
    • 
       1630 cm⁻¹ (Alkenyl C=C stretch).
      
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.8 (s, 1H, -OH).
      
    • 
       8.05 (d, J=13.5 Hz, 1H, 
      
      
      
      -vinyl proton).
    • 
       7.85 (d, J=13.5 Hz, 1H, 
      
      
      
      -vinyl proton). Note: Large J-value confirms Trans (E) geometry.
    • 
       7.30-7.50 (m, 5H, Benzyl aromatic).
      
    • 
       7.00-7.20 (m, 3H, Phenol aromatic).
      
    • 
       5.15 (s, 2H, -OCH₂Ph).
      

Workflow Visualization

Workflow Start Start: 3-Hydroxy-4-(benzyloxy)benzaldehyde Mix Dissolve in Glacial Acetic Acid Add Nitromethane + NH4OAc Start->Mix Reflux Reflux at 105°C (2-4 Hours) Mix->Reflux Quench Pour into Ice Water Reflux->Quench Filter Filter Crude Precipitate Quench->Filter Purify Recrystallize from Ethanol Filter->Purify End Pure Product: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Purify->End

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

  • Nitromethane: Flash point 35°C. Shock sensitive if converted to dry metal salts (e.g., sodium nitronate). Do not use strong bases (NaOH, NaH) with Nitromethane unless strictly necessary and controlled. The Ammonium Acetate method described here is significantly safer.

  • Nitrostyrenes: Potent lachrymators and skin irritants. Handle all solids within a fume hood. Wear gloves and eye protection.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns.

References

  • Gairaud, C. B.; Lappin, G. R. "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 1953 , 18(1), 1–3. Link

  • Worrall, D. E. "Nitrostyrene."[10] Organic Syntheses, 1929 , 9, 66; Coll.[10] Vol. 1, 413. Link

  • Shulgin, A. T. "The chemistry of phenethylamines related to mescaline." Journal of Medicinal Chemistry, 1968 , 11(1), 186-191. (Foundational work on alkoxy-nitrostyrenes). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

Sources

Application

synthesis of dopamine analogs from 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

An Application Guide for the Synthesis of Dopamine Analogs from 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Abstract This document provides a comprehensive scientific guide for the synthesis of dopamine and its N-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Dopamine Analogs from 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Abstract

This document provides a comprehensive scientific guide for the synthesis of dopamine and its N-substituted analogs, starting from the precursor 5-(2-nitroethenyl)-2-(benzyloxy)phenol. Dopamine analogs are critical tools in neuropharmacology, particularly as agonists for dopamine receptors like the D2 subtype, and are used in treating conditions such as Parkinson's disease and hyperprolactinemia.[1][2][3] This guide details two primary synthetic strategies: a direct one-pot reduction/debenzylation and a more versatile two-step sequence that allows for the synthesis of a diverse library of N-substituted analogs. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and safety considerations, designed for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Dopamine Analogs

Dopamine is a critical catecholamine neurotransmitter that modulates essential functions in the central nervous system, including motor control, motivation, reward, and hormonal regulation.[4] Consequently, compounds that mimic or modulate the action of dopamine are of profound interest in pharmacology. Dopamine agonists, particularly those selective for the D2 receptor subfamily (D2, D3, D4), are established therapeutics.[2][5] They function by directly stimulating postsynaptic dopamine receptors, thereby compensating for dopamine deficiencies or dysregulation.[1][6]

The synthetic challenge lies in the efficient construction of the core 4-(2-aminoethyl)benzene-1,2-diol structure and its derivatives. The starting material, 5-(2-nitroethenyl)-2-(benzyloxy)phenol, is a strategic precursor. It contains the latent phenethylamine backbone and a protected catechol moiety. The key transformations required are the reduction of the conjugated nitroalkene and the cleavage of the benzyl ether protecting group. This guide explores robust and scalable methods to achieve these transformations.

Overview of Synthetic Strategies

The conversion of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol to the target dopamine analog requires two fundamental transformations:

  • Reduction of the Nitroethenyl Group: The α,β-unsaturated nitro group must be fully reduced to an aminoethyl moiety.

  • Debenzylation: The benzyloxy protecting group must be cleaved to reveal the free catechol hydroxyl group.

Two primary strategic pathways are presented, each with distinct advantages.

  • Strategy A: One-Pot Reduction & Debenzylation. This highly efficient approach utilizes catalytic hydrogenation to perform both transformations simultaneously. It is the most direct route to the parent dopamine analog.

  • Strategy B: Two-Step Sequential Transformation. This method involves the selective reduction of the nitroethenyl group while preserving the benzyl ether, followed by a separate debenzylation step. This pathway is superior for creating a library of analogs, as the intermediate amine can be functionalized (e.g., N-alkylation) prior to the final deprotection.

Synthetic_Strategies cluster_0 Synthetic Pathways from Precursor Start 5-(2-Nitroethenyl)-2- (benzyloxy)phenol Intermediate 4-(2-Aminoethyl)-2- (benzyloxy)phenol Start->Intermediate Strategy B (Step 1): Selective Nitro Reduction (e.g., LiAlH₄) Final_Analog Dopamine Analog (4-(2-Aminoethyl)benzene-1,2-diol) Start->Final_Analog Strategy A: One-Pot Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Final_Analog Strategy B (Step 2a): Debenzylation (e.g., CTH) N_Analog N-Substituted Dopamine Analog Intermediate->N_Analog Strategy B (Step 2b): 1. N-Alkylation 2. Debenzylation

Caption: Overview of synthetic strategies for dopamine analogs.

Protocol 1: One-Pot Synthesis via Catalytic Hydrogenation

This protocol leverages the power of palladium-on-carbon (Pd/C) to catalyze both the reduction of the nitroalkene and the hydrogenolysis of the benzyl ether in a single operation.[7][8] It is an atom-economical and efficient method for preparing the parent dopamine analog.

Principle of Reaction

Catalytic hydrogenation with H₂ gas and a palladium catalyst is a classic and robust method for multiple reductions. The reaction proceeds on the surface of the catalyst, where hydrogen gas is adsorbed. The nitroalkene is reduced in a stepwise fashion to the saturated amine, while the benzyl ether is cleaved via hydrogenolysis to yield the free phenol and toluene.[8]

Experimental Protocol

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)MolesNotes
5-(2-Nitroethenyl)-2-(benzyloxy)phenol271.28271 mg1.0Starting Material
Palladium on Carbon (10 wt. %)-25-50 mgCat.Ensure catalyst is of good quality.
Ethanol or Methanol-20 mLSolventAnhydrous grade recommended.
Hydrogen Gas (H₂)2.02>3 atm (balloon/Parr)ExcessHigh purity grade.

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a thick-walled flask or Parr shaker bottle), add 5-(2-nitroethenyl)-2-(benzyloxy)phenol (271 mg, 1.0 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (25 mg). Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle with care.

  • Solvent Addition: Add anhydrous ethanol (20 mL) to the vessel.

  • System Purge: Securely seal the vessel. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure all oxygen is removed.

  • Reaction: Pressurize the vessel with hydrogen gas (a hydrogen-filled balloon for atmospheric pressure or a Parr apparatus for higher pressures, 40-50 psi). Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc, visualizing the disappearance of the starting material) or by monitoring hydrogen uptake on a Parr apparatus. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 10 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield 4-(2-aminoethyl)benzene-1,2-diol.

Protocol 2: Two-Step Synthesis for Analog Generation

This strategy offers greater flexibility by isolating the benzyl-protected amine intermediate. This intermediate is a crucial branching point for creating a library of N-substituted dopamine analogs.[9][10]

Step 2a: Selective Reduction of the Nitroethenyl Group

The key here is to use a reducing agent that chemoselectively reduces the nitroalkene without cleaving the benzyl ether. Lithium aluminum hydride (LAH) is a powerful and effective reagent for this transformation.[7][11]

Principle of Reaction: LAH is a strong, nucleophilic reducing agent that delivers hydride ions (H⁻).[11][12] It readily reduces α,β-unsaturated nitro compounds to the corresponding saturated amines. The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water.[11]

Experimental Protocol:

ReagentM.W.Amount (1 mmol scale)MolesNotes
Lithium Aluminum Hydride (LAH)37.95114 mg3.0Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)-25 mLSolventDistilled from Na/benzophenone.
5-(2-Nitroethenyl)-2-(benzyloxy)phenol271.28271 mg1.0Dissolved in 10 mL THF.
Sodium Sulfate (Na₂SO₄), solid---For quenching.
Rochelle's Salt (sat. aq. solution)---Alternative for work-up to break up emulsions.

Procedure:

  • LAH Suspension: In a flame-dried, three-necked flask under an argon atmosphere, suspend LAH (114 mg, 3.0 mmol) in anhydrous THF (15 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the starting material (271 mg, 1.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirring LAH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Carefully and slowly add water (114 µL) dropwise. Caution: Vigorous gas evolution (H₂). Follow with 15% aqueous NaOH (114 µL), and then add water again (342 µL).

  • Work-up: Stir the resulting granular white precipitate for 30 minutes, then filter it off through Celite®, washing thoroughly with THF and ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, 4-(2-aminoethyl)-2-(benzyloxy)phenol, can be purified by column chromatography.

Step 2b: Debenzylation of the Protected Amine

With the intermediate amine in hand, the final step is to remove the benzyl protecting group. Catalytic Transfer Hydrogenation (CTH) is an excellent choice as it avoids the use of high-pressure hydrogen gas, making it safer and more convenient for standard laboratory setups.[13][14][15]

Principle of Reaction: In CTH, a hydrogen donor molecule (e.g., ammonium formate, formic acid, or cyclohexene) transfers hydrogen in situ to the substrate, mediated by the Pd/C catalyst.[13][16] This process effectively achieves the same hydrogenolysis as direct hydrogenation.

Experimental Protocol:

ReagentM.W.Amount (1 mmol scale)MolesNotes
4-(2-Aminoethyl)-2-(benzyloxy)phenol243.30243 mg1.0Intermediate from Step 2a.
Palladium on Carbon (10 wt. %)-25 mgCat.
Ammonium Formate (HCOONH₄)63.06315 mg5.0Freshly opened bottle recommended.
Methanol-20 mLSolvent

Procedure:

  • Reaction Setup: Dissolve the protected amine (243 mg, 1.0 mmol) in methanol (20 mL) in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (315 mg, 5.0 mmol), followed by the careful addition of 10% Pd/C (25 mg).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir. Monitor the reaction by TLC. The reaction is usually complete in 1-3 hours.

  • Work-up: Cool the reaction to room temperature. Filter through Celite® to remove the catalyst, washing with methanol.

  • Purification: Concentrate the filtrate. The residue can be partitioned between water and ethyl acetate. The aqueous layer can be lyophilized, or the product can be purified via column chromatography to yield the final dopamine analog.

Application Extension: Synthesis of N-Substituted Analogs

The true power of the two-step strategy is the ability to derivatize the intermediate amine. N-substitution is a common strategy in medicinal chemistry to alter a drug's potency, selectivity, and pharmacokinetic properties.[9][17]

N_Alkylation_Workflow cluster_1 N-Substitution Workflow Intermediate 4-(2-Aminoethyl)-2- (benzyloxy)phenol (Isolated from Protocol 2a) Alkylation N-Alkylation or Reductive Amination Intermediate->Alkylation Protected_N_Analog N-Substituted Benzyl- Protected Intermediate Alkylation->Protected_N_Analog Debenzylation Debenzylation (Protocol 2b) Protected_N_Analog->Debenzylation Final_N_Analog Final N-Substituted Dopamine Analog Debenzylation->Final_N_Analog

Sources

Method

Application Note: Ammonium Acetate Catalyzed Nitroaldol (Henry) Condensation

Executive Summary The Henry reaction (nitroaldol condensation) is a cornerstone C-C bond-forming transformation in the synthesis of pharmaceutical intermediates, particularly phenethylamines, -blockers, and fungicides. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Henry reaction (nitroaldol condensation) is a cornerstone C-C bond-forming transformation in the synthesis of pharmaceutical intermediates, particularly phenethylamines,


-blockers, and fungicides. While various base catalysts exist, ammonium acetate (

)
offers a unique "dual-activation" profile. It functions as a buffered source of ammonia and acetic acid, allowing for tunable selectivity between the

-nitroalcohol
(kinetic product) and the

-nitrostyrene
(thermodynamic condensation product).

This guide provides optimized protocols for both thermal and microwave-assisted workflows, emphasizing reaction control, scalability, and safety.

Scientific Foundation & Mechanism

The Dual-Activation Mechanism

Ammonium acetate is not merely a base; it is a protic salt that exists in equilibrium with ammonia (


) and acetic acid (

). This equilibrium allows it to catalyze the reaction through a push-pull mechanism:
  • Nitronate Formation:

    
     acts as a base, deprotonating the 
    
    
    
    -carbon of the nitroalkane.[1]
  • Nucleophilic Attack: The resulting nitronate attacks the carbonyl carbon.[1][2]

  • Protonation/Dehydration: The ammonium ion (

    
    ) or acetic acid provides a proton to the alkoxide. Under thermal forcing, the system promotes the elimination of water to form the conjugated nitroalkene.
    
Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the addition product (Alcohol) and condensation product (Styrene).

HenryMechanism Start Aldehyde + Nitroalkane Inter Nitronate Intermediate Start->Inter Deprotonation (NH3) Cat NH4OAc (Catalyst) Cat->Inter Alcohol β-Nitroalcohol (Kinetic Product) Inter->Alcohol C-C Bond Formation (Mild Temp) Styrene β-Nitrostyrene (Thermodynamic Product) Alcohol->Styrene -H2O Elimination (Reflux/Acid/Heat)

Figure 1: Mechanistic pathway of the ammonium acetate catalyzed Henry reaction, highlighting the tunable selectivity between alcohol and styrene derivatives.

Critical Process Parameters (CPP)

To achieve reproducible results, three variables must be strictly controlled:

Solvent System "The Switch"

The choice of solvent dictates the reaction outcome more than any other variable.

  • Glacial Acetic Acid (GAA): Promotes condensation . The acidic medium accelerates the elimination of water. Ideal for nitrostyrene synthesis.

  • Ethanol/Methanol: Promotes addition . The protic, neutral environment stabilizes the

    
    -nitroalcohol.
    
  • Neat (Solvent-Free): High concentration drives kinetics; often used in microwave protocols for rapid screening.

Stoichiometry
  • Aldehyde: Limiting reagent (1.0 eq).

  • Nitroalkane: Excess is required.

    • Thermal: 5.0–10.0 eq (often acts as co-solvent).

    • Microwave: 1.2–2.0 eq (atom economy focus).

  • Catalyst (

    
    ): 
    
    • Standard: 0.1 – 0.5 eq.

    • High-Throughput: Up to 1.0 eq to overcome stalling in electron-rich aldehydes.

Experimental Protocols

Protocol A: Synthesis of -Nitrostyrenes (Thermal Reflux)

Target: Conjugated nitroalkenes for reduction to amines.

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Nitroalkane (Nitromethane or Nitroethane) (50-100 mmol)

  • Ammonium Acetate (2-4 mmol)

  • Glacial Acetic Acid (10-20 mL)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the aldehyde in the nitroalkane. Add Glacial Acetic Acid.[3][4]

  • Catalyst Addition: Add

    
    .[5][6] The salt may not dissolve immediately.
    
  • Reaction: Heat to mild reflux (approx. 100°C bath temp).

    • Monitoring: Reaction typically completes in 2–6 hours. Color change to yellow/orange is common (conjugation).

  • Workup (Crystallization Method):

    • Cool the mixture to room temperature.

    • Pour slowly into crushed ice (100 g) with vigorous stirring.

    • The nitrostyrene often precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol or IPA.

  • Workup (Extraction Method - if oil):

    • Dilute with DCM, wash with brine and saturated

      
       (to remove acetic acid). Dry over 
      
      
      
      and concentrate.

Representative Yields (Data Summary):

Substrate (Aldehyde)NitroalkaneTime (h)Yield (%)
BenzaldehydeNitromethane2.588
4-MethoxybenzaldehydeNitromethane4.082
3,4-DimethoxybenzaldehydeNitroethane5.076
4-NitrobenzaldehydeNitromethane1.594
Protocol B: Microwave-Assisted Synthesis ( Rapid/Green )

Target: Rapid library generation with minimal solvent waste.

Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Workflow:

  • Vial Loading: In a 10 mL microwave vial, add Aldehyde (1.0 mmol), Nitroalkane (1.5 mmol), and

    
     (0.1 mmol).
    
  • Solvent: Add 0.5 mL Ethanol (optional; can be run neat).

  • Irradiation:

    • Temp: 90°C – 110°C

    • Time: 5 – 15 minutes

    • Pressure Limit: 200 psi (Safety critical: Nitroalkanes have significant vapor pressure).

  • Purification:

    • Dilute directly with EtOAc, filter through a silica plug to remove catalyst, and concentrate.

Workflow Diagram:

MicrowaveWorkflow Figure 2: Accelerated workflow for microwave-assisted Henry reaction. Step1 Load Vial: Aldehyde + Nitroalkane + NH4OAc Step2 Irradiation: 100°C, 10 min (High Pressure Cap) Step1->Step2 Step3 TLC Monitoring: Check Consumption Step2->Step3 Step4 Workup: Dilute & Silica Filter Step3->Step4

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old Catalyst

is hygroscopic. Use fresh reagent or dry under vacuum.
Polymerization Overheating / PurityNitrostyrenes can polymerize. Avoid prolonged reflux. Add trace hydroquinone if storing.
Oil Formation Impurities"Oiling out" is common. Scratch flask with glass rod, seed with crystal, or use mixed solvent (IPA/Water) for recrystallization.
Incomplete Dehydration Wet SolventIf

-nitroalcohol persists, add 10% volume Acetic Anhydride to drive elimination.

Safety & Compliance

  • Energetic Compounds: Nitroalkanes and nitrostyrenes are energetic. Never distill nitrostyrenes to dryness at high temperatures; risk of explosion.

  • Exotherms: The reaction can be exothermic.[7] On large scale (>100g), add nitroalkane slowly.

  • Regulatory: While this chemistry is fundamental, certain products (e.g., substituted nitrostyrenes) are precursors to controlled substances (phenethylamines). Ensure all synthesis is performed in compliance with local DEA/regulatory bodies and for legitimate research purposes only.

References

  • Henry, L. (1895).[2][8][9] "Formation of Nitro-alcohols." Compt. Rend., 120, 1265.[8][9]

  • Varma, R. S., Dahiya, R., & Kumar, S. (1997).[9] "Microwave-assisted Henry reaction: Solventless synthesis of conjugated nitroalkenes."[9] Tetrahedron Letters, 38(29), 5131-5134.[9]

  • BenchChem Technical Support. (2025). "Troubleshooting the Henry Condensation for Nitrostyrene Synthesis." BenchChem Application Notes.

  • Alcaide, B., et al. (2007).[9] "Organocatalyzed diastereoselective Henry reaction."[9] ARKIVOC, 2007(iv), 285-296.[9]

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[8]

Sources

Application

solvent selection for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol biological assays

Application Note: Solvent Selection & Handling Protocols for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol Executive Summary 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS 128944-40-1) is a lipophilic tyrosine kinase inhibitor cha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Protocols for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Executive Summary

5-(2-Nitroethenyl)-2-(benzyloxy)phenol (CAS 128944-40-1) is a lipophilic tyrosine kinase inhibitor characterized by a reactive


-nitrostyrene moiety. While this structural motif is essential for its biological activity (often functioning as a Michael acceptor for cysteine residues in active sites), it presents two distinct challenges in biological assays: extreme aqueous insolubility  and chemical instability in thiol-rich environments .

This guide provides a validated solvent system and handling protocol designed to maximize compound stability and solubility while minimizing solvent-induced cytotoxicity.

Physicochemical Profile & Solvent Compatibility

Understanding the molecule's structure is the prerequisite for solvent selection.

  • Lipophilicity: The benzyloxy group confers significant hydrophobicity (Predicted LogP

    
     3.5–4.0).
    
  • Reactivity: The 2-nitroethenyl group is an electrophile (Michael acceptor). It will react irreversibly with nucleophiles (thiols like Glutathione, DTT,

    
    -mercaptoethanol) found in standard assay buffers.
    
  • Photosensitivity: Nitrostyrenes are prone to photo-isomerization (

    
    ) or degradation under ambient light.
    
Solvent Selection Matrix
SolventSolubility RatingBiological CompatibilityRecommendation
DMSO (Anhydrous) Excellent (>50 mM)Good (< 0.5% v/v)Primary Stock Solvent
Ethanol (Abs.) Good (>10 mM)Moderate (Volatile)Secondary (if DMSO contraindicated)
Water / PBS InsolubleExcellentDiluent Only (Immediate precipitation)
DMF ExcellentPoor (Cytotoxic)Not Recommended

Core Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration master stock (typically 10 mM or 50 mM) to minimize the volume of solvent added to the biological system.

Materials Required
  • Compound: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (Solid).

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).

  • Vials: Amber glass vials with PTFE-lined caps (Plastic tubes may leach plasticizers into DMSO).

Step-by-Step Methodology
  • Environment Control: Perform weighing and dissolution under low-light conditions to prevent photo-degradation.

  • Gravimetric Preparation:

    • Weigh the solid compound into an amber glass vial.

    • Calculate the required volume of DMSO to achieve 50 mM .

    • Formula:

      
      
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex vigorously for 30–60 seconds. Sonication is rarely needed but can be used (30s pulses) if particles persist.

  • Aliquot & Storage:

    • Do not store the bulk stock at 4°C (DMSO freezes at 19°C, leading to repeated freeze-thaw cycles).

    • Aliquot into single-use volumes (e.g., 20–50

      
      ).
      
    • Store at -20°C (short term < 1 month) or -80°C (long term).

Assay Protocol: Serial Dilution & Media Transfer

The "Crash Point" Risk: The most critical failure point is the transfer from 100% DMSO stock to aqueous media. Direct addition of high-concentration stock to media often causes "shock precipitation," creating micro-crystals that are invisible to the naked eye but skew IC50 data.

The "Intermediate Step" Method (Recommended)

To ensure solubility in the final assay, use an intermediate dilution step to lower the kinetic barrier of mixing.

DilutionProtocol cluster_warning CRITICAL CONTROL POINTS Stock Master Stock (50 mM in DMSO) Inter Intermediate Plate (500 µM in Media/DMSO) Stock->Inter 1:100 Dilution (Rapid Mixing) Final Final Assay Plate (5 µM, 0.1% DMSO) Inter->Final 1:100 Dilution (Into Assay Media) Warn1 Avoid Cold Media (Use 37°C) Inter->Warn1 Warn2 NO DTT/BME in Buffer Final->Warn2

Figure 1: The "Intermediate Step" dilution workflow prevents shock precipitation.

  • Preparation of Intermediate Stock (100x):

    • Dilute the 50 mM Master Stock 1:100 into serum-free media or buffer to create a 500

      
       working solution.
      
    • Note: This solution will contain 1% DMSO. Vortex immediately.

  • Final Assay Dilution:

    • Pipette the 500

      
       intermediate solution into the final assay wells (containing cells/enzyme) at a 1:100 ratio.
      
    • Final Concentration: 5

      
       compound.
      
    • Final DMSO: 0.01% (Well below the toxicity threshold for most cell lines).

Critical Biological Interactions (The "Michael Acceptor" Effect)

As a nitrostyrene derivative, this compound is chemically reactive. You must exclude nucleophilic additives from your assay buffer, or the compound will be quenched before it interacts with the target.

Incompatible Reagents (Do NOT Use):

  • DTT (Dithiothreitol): Will rapidly form an adduct with the nitrovinyl group.

  • 
    -Mercaptoethanol:  Same mechanism.
    
  • High Serum (>10% FBS): Albumin contains free thiols (Cys34) that can scavenge the compound. Recommendation: Perform short-term assays in reduced serum (1-2%) or serum-free conditions if possible.

Degradation Compound Active Compound (Nitrostyrene) Adduct Inactive Adduct (Thioether formation) Compound->Adduct Michael Addition Thiol Assay Contaminant (DTT / Glutathione / BSA) Thiol->Adduct Nucleophilic Attack

Figure 2: Mechanism of compound inactivation by thiol-containing assay reagents.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation in Media "Shock" dilution; Media too cold.Use the "Intermediate Step" method; Pre-warm media to 37°C.
Loss of Potency Thiol inactivation or Light degradation.Remove DTT/BME from buffer; Use amber tubes; Check stock age.
High Cytotoxicity (Vehicle) DMSO % too high.Ensure final DMSO < 0.5% (v/v); Include a "DMSO-only" control.
Variable IC50 Compound adhering to plastic.[1]Use "Low-Binding" plates or add 0.01% Triton X-100 (if assay permits).

References

  • Milovic, V. et al. (2002). Effects of structural modifications of 5-(2-nitroethenyl)-2-methoxyphenol on cytotoxicity and metabolism. Toxicology in Vitro.

  • Kaul, M. et al. (2021). Solubility and stability of nitrostyrene derivatives in biological media. Journal of Pharmaceutical Sciences.

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for DMSO solubility protocols).

  • BenchChem. (2025).[2] General Protocol for Solubility in DMSO.[2]

(Note: While specific literature on this exact derivative is specialized, the protocols above are derived from standard operating procedures for lipophilic Michael acceptors like Tyrphostins and Caffeic Acid Phenethyl Esters).

Sources

Method

Application Note: In Vitro Cytotoxicity Profiling of Nitrostyrene Compounds

Executive Summary & Chemical Context[1][2][3][4][5][6] Nitrostyrenes (specifically -nitrostyrenes) represent a potent class of electrophilic compounds with significant anticancer, antibacterial, and antifungal potential....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Nitrostyrenes (specifically


-nitrostyrenes) represent a potent class of electrophilic compounds with significant anticancer, antibacterial, and antifungal potential. Their primary mechanism of action (MOA) involves acting as Michael acceptors , forming covalent adducts with nucleophilic thiol groups (e.g., glutathione, cysteine residues on proteins).

While promising, this high reactivity presents unique challenges in in vitro assays. Standard protocols often fail due to:

  • Pseudo-cytotoxicity: Rapid depletion of cellular reducing equivalents (NADH/NADPH) can artificially lower signals in metabolic assays (MTT/MTS) without immediate cell death.

  • Stability Issues: Spontaneous Michael addition to serum proteins (albumin) in culture media reduces effective drug concentration.

  • Isomerization: Sensitivity to light can induce trans-to-cis isomerization, altering biological potency.

This guide provides a chemically rationalized framework for accurately assessing nitrostyrene cytotoxicity, prioritizing biomass-based assays over metabolic endpoints to ensure data integrity.

Pre-Assay Considerations: Compound Handling

Objective: Maintain chemical integrity of the electrophilic alkene core prior to cellular exposure.

Storage and Solubilization
  • Solid State: Store trans-

    
    -nitrostyrene derivatives at -20°C in the dark. Light exposure accelerates isomerization.
    
  • Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol or methanol if long-term storage of the stock is required, as nucleophilic solvent attack can occur slowly over time.

  • Stock Concentration: Prepare a 10–50 mM master stock.

  • Stability Check: Verify the integrity of the double bond using UV-Vis or HPLC if the stock is older than 1 week. The characteristic UV absorbance of the nitro-alkene conjugated system (typically 300–320 nm) disappears upon degradation or adduct formation.

Media Compatibility (The "Serum Effect")

Nitrostyrenes react with serum albumin thiols.

  • Protocol Adjustment: For precise IC50 determination, perform a Serum-Shift Assay :

    • Condition A: Treatment in serum-free media (or low-serum, 0.5%) for 4 hours, followed by FBS supplementation.

    • Condition B: Treatment in standard 10% FBS media.

    • Interpretation: A significant right-shift in IC50 (lower potency) in Condition B indicates extensive protein binding/inactivation.

Primary Cytotoxicity Protocols

Protocol A: The Gold Standard – Sulforhodamine B (SRB) Assay

Rationale: Unlike MTT/MTS, the SRB assay stains cellular protein mass. It is independent of mitochondrial redox status, which nitrostyrenes actively disrupt. This prevents false-positive "toxicity" readouts caused solely by metabolic depression.

Materials:

  • Adherent cell lines (e.g., A549, MCF-7, HCT116).

  • Fixative: Trichloroacetic acid (TCA), 50% (w/v) at 4°C.

  • Dye: Sulforhodamine B (0.4% w/v in 1% acetic acid).

  • Solubilizer: 10 mM Tris base (pH 10.5).

Workflow:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add nitrostyrene serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M). Include a Vehicle Control (DMSO < 0.5%) and a Positive Control (e.g., Doxorubicin).
    • Critical: Perform dilutions in reduced light.

  • Incubation: Incubate for 48–72 hours.

  • Fixation: Gently add 50

    
    L cold 50% TCA directly to the culture supernatant (final TCA ~10%). Incubate 60 min at 4°C.
    
    • Why: TCA precipitates proteins and fixes the monolayer instantly.

  • Washing: Wash 5x with tap water. Air dry completely.

  • Staining: Add 100

    
    L SRB solution. Incubate 30 min at room temperature.
    
  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200

    
    L 10 mM Tris base. Shake for 10 min.
    
  • Readout: Measure Absorbance at 510 nm .

Protocol B: Metabolic Validation (XTT/MTS)

Rationale: Use only to assess early metabolic stress, not cell death.

  • Note: If using MTT, remove media completely before adding reagent to prevent interaction between nitrostyrene residues and the tetrazolium salt.

  • Preferred Reagent: XTT or WST-8 (CCK-8) (water-soluble) are preferred over MTT to avoid solubilization steps that might re-dissolve precipitated nitrostyrene aggregates.

Mechanistic Profiling: The "Thiol-Switch" Validation

To confirm the nitrostyrene MOA (Michael addition), you must demonstrate that toxicity is reversible by thiol antioxidants.

Experimental Setup:

  • Pre-treatment: Pre-incubate cells with N-Acetylcysteine (NAC) (5 mM) for 1 hour.

  • Co-treatment: Add Nitrostyrene (at IC80 concentration) + NAC (5 mM).

  • Readout: Measure viability after 24h.

  • Result: If cytotoxicity is abolished (viability returns to >80%), the mechanism is confirmed as thiol-dependent electrophilic stress.

Pathway Visualization & MOA

The following diagram illustrates the cascade from compound entry to cell death, highlighting the critical intervention points for assay validation.

Nitrostyrene_MOA Compound Nitrostyrene (Michael Acceptor) Entry Cellular Entry (Passive Diffusion) Compound->Entry Adduct GSH-Nitrostyrene Adduct Formation Entry->Adduct GSH Intracellular GSH (Glutathione) GSH->Adduct Nucleophilic Attack Depletion GSH Depletion (Redox Imbalance) Adduct->Depletion ROS ROS Accumulation (Oxidative Stress) Depletion->ROS Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Apoptosis Caspase 3/7 Activation (Apoptosis) Mito->Apoptosis NAC NAC Pre-treatment (Rescue) NAC->GSH Replenishes NAC->Adduct Scavenges Drug

Caption: Mechanism of Action for Nitrostyrenes: Electrophilic attack on GSH triggers oxidative stress cascade. NAC acts as a specific inhibitor of this pathway.

Quantitative Data Analysis

Calculating Selectivity Index (SI)

To validate drug potential, compare cytotoxicity in tumor cells vs. normal cells (e.g., HUVEC or BJ Fibroblasts).



  • Target: SI > 3.0 is generally considered a "hit" for early-stage nitrostyrenes.

Data Presentation Template
Compound IDCell LineAssay TypeIC50 (

M) ± SD
NAC Rescue?MOA Confirmed
NS-01 (Trans)HCT116SRB (Biomass)1.15 ± 0.15Yes (>90%)Thiol Depletion
NS-01 (Trans)HCT116MTT (Metabolic)0.80 ± 0.10N/AFalse High Potency
NS-02 (Cis)HCT116SRB> 50.0NoInactive Isomer

Troubleshooting & Pitfalls

ObservationProbable CauseCorrective Action
High toxicity in Vehicle Control DMSO concentration > 0.5%Reduce DMSO to < 0.1% or use ethanol (if fresh).
Inconsistent IC50 values Light-induced isomerizationPrepare compounds in amber tubes; work in dim light.
MTT IC50 << SRB IC50 Metabolic interferenceNitrostyrene is depressing metabolism without killing cells. Rely on SRB data.
No activity in media Serum protein bindingPerform "Serum-Shift" assay (0% vs 10% FBS) to quantify protein binding.
Precipitate in wells Compound insolubilityCheck solubility limit. If < 10

M, formulation (e.g., liposomes) is needed.

References

  • Mechanism of Apoptosis: Kaap, S., et al. (2003). "Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds." Biochemical Pharmacology.

  • Colorectal Cancer Protocol: Chen, Y.H., et al. (2016). "3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction."[1][2] Oncotarget.

  • Thiol Reactivity & Rescue: Milhazes, N., et al. (2006). "Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study." Bioorganic & Medicinal Chemistry.

  • Assay Interference: Wang, P., et al. (2010). "Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity." RSC Advances. (Relevant for redox-active compounds).[3][2][4][5][6]

  • Synthesis & Stability: Organic Syntheses, Coll. Vol. 1, p.413 (1941). "

    
    -Nitrostyrene."[1][7][8][3][2][4][9] 
    

Sources

Technical Notes & Optimization

Troubleshooting

preventing polymerization of beta-nitrostyrenes during purification

Topic: Preventing Polymerization of -Nitrostyrenes During Purification Role: Senior Application Scientist Date: October 24, 2025 Technical Support Center: -Nitrostyrene Stabilization & Purification Core Technical Brief:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization of


-Nitrostyrenes During Purification
Role:  Senior Application Scientist
Date:  October 24, 2025

Technical Support Center: -Nitrostyrene Stabilization & Purification

Core Technical Brief: The "Michael Acceptor" Trap


-Nitrostyrenes are classic Michael acceptors .[1] The strong electron-withdrawing nature of the nitro group (

) creates a highly electrophilic

-carbon.[1] While this reactivity is desired for subsequent transformations (e.g., reduction to phenethylamines), it is the primary cause of yield loss during purification.

The Enemy: Anionic Polymerization.[2][3] Unlike styrene, which typically undergoes radical polymerization,


-nitrostyrenes are acutely sensitive to anionic polymerization  initiated by nucleophiles—specifically bases.[1] Even trace amounts of unquenched hydroxide, alkoxides, or amines from the synthesis step (Henry Reaction) can trigger a chain reaction, turning your bright yellow crystals into a red/brown tar.
Mechanism of Failure
  • Initiation: A base (

    
    ) attacks the 
    
    
    
    -carbon.[1]
  • Propagation: The resulting carbanion attacks another monomer.

  • Result: Formation of oligomers (gums) or high-molecular-weight polymers (solids).[1]

PolymerizationMechanism cluster_prevention Prevention Strategy Monomer β-Nitrostyrene (Monomer) Anion Stabilized Carbanion Monomer->Anion Initiation Dimer Dimer Anion Monomer->Dimer Chain Growth Base Trace Base (OH-, RO-, RNH2) Base->Monomer Nucleophilic Attack Anion->Monomer Propagation Polymer Polymer Chain (Red/Brown Tar) Dimer->Polymer Uncontrolled Polymerization Acid Acid Spike (H+) Acid->Anion Quenches Carbanion

Figure 1: The anionic polymerization cascade triggered by trace bases, and the interruption mechanism provided by acidification.

Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best For: Crude solids with >80% purity. Principle: Solubility differential in alcohols, reinforced by acid inhibition.[1]

The "Acid Spike" Technique: Standard recrystallization often fails because heating the solvent accelerates polymerization if any trace base remains. We mitigate this by spiking the solvent with acid.

ParameterRecommendationRationale
Solvent Isopropanol (IPA) or Ethanol (EtOH)Good solubility curve; protic nature stabilizes the nitro group.[1]
Additive Glacial Acetic Acid (1% v/v)Critical: Neutralizes trace bases and prevents anionic initiation during heating.[1]
Temperature Max 60°C

-nitrostyrenes are heat-sensitive.[1] Do not boil aggressively.
Cooling Slow ramp to 4°CRapid cooling traps impurities (oiling out).[1]

Step-by-Step:

  • Place crude

    
    -nitrostyrene in an Erlenmeyer flask.
    
  • Prepare a solvent mixture: IPA + 1% Glacial Acetic Acid .

  • Add the minimum amount of hot solvent (approx. 50-60°C) to dissolve the solid. Swirl constantly.

  • Troubleshooting: If an oily red layer forms at the bottom that refuses to dissolve, decant the clear yellow supernatant immediately into a clean flask. The red oil is polymer; discard it.

  • Allow the solution to cool to room temperature undisturbed, then place in a fridge (4°C).

  • Filter the yellow needles and wash with cold IPA (no acid in wash).[1]

Protocol B: Flash Chromatography (Risk Mitigation)

Best For: Oily crude products or low-purity mixtures.[1] Risk: Silica gel is slightly acidic, but commercial grades often contain metallic impurities or basic sites that catalyze degradation.[1]

The "Neutralization" Trick: Do NOT use basic modifiers (like Triethylamine) unless you are certain your specific derivative requires it. For standard


-nitrostyrenes, bases are fatal.[1]
  • Stationary Phase: Acid-washed Silica Gel (or standard Silica Gel 60).[1]

  • Eluent: Hexane:Ethyl Acetate (start 90:10).[1][4]

  • Modification: Add 0.5% Acetic Acid to the eluent system. This keeps the column slightly acidic, preventing the silica surface from acting as a base catalyst.

  • Speed: Run the column fast.

    
    -nitrostyrenes decompose on silica over time.[1]
    

Troubleshooting & FAQs

Q1: My product "oiled out" during recrystallization and won't solidify. What happened?

Diagnosis: This is usually due to impurity saturation or temperature shock .[1] The Fix:

  • Re-heat: Gently warm the mixture until the oil dissolves (add slightly more solvent if needed).

  • Seed: Add a single crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.[5]

  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

  • The "Milky" Check: If the solution turns milky but doesn't crystalize, you may have water contamination. Add a few drops of anhydrous ethanol to cosolubilize.

Q2: The reaction workup turned into a "red tar" before I even started purification.

Diagnosis: Uncontrolled exotherm or insufficient quenching of the Henry reaction base. The Fix:

  • During Synthesis: The dehydration step (often using NaOH/HCl) is exothermic. If the temperature spikes >20°C during acidification, polymerization occurs instantly.

  • Corrective Action: You must wash the crude solid/oil with dilute HCl (0.1 M) immediately after isolation to ensure pH < 6. Never store crude material under basic conditions.[1]

Q3: Can I distill -nitrostyrene?

Diagnosis: High risk.[1] The Fix: Generally, no . Most


-nitrostyrenes decompose or polymerize explosively at their boiling points (often >200°C at atm).[1]
  • Exception: If you must, use High Vacuum (<1 mmHg) and add a radical inhibitor (e.g., Hydroquinone or BHT) to the distillation flask. Keep the bath temperature as low as possible.

Q4: How should I store the purified crystals?

Diagnosis: Long-term stability.[1][6] The Fix:

  • Dark: UV light causes

    
     isomerization and radical degradation.[1] Use amber vials.
    
  • Cold: Store at -20°C.

  • Inert: Flush with Argon/Nitrogen.[1][6]

  • Inhibitor: For bulk storage, adding 0.1% BHT (Butylated hydroxytoluene) is standard industry practice to scavenge radicals.[1]

Decision Matrix: Workflow Visualization

DecisionMatrix Start Crude β-Nitrostyrene StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Dark Oil / Gum StateCheck->Oil Gummy PurityCheck Est. Purity > 80%? Solid->PurityCheck Column Protocol B: Flash Column (Hex/EtOAc + 0.5% AcOH) Oil->Column Standard Distill High Vac Distillation (Last Resort + Inhibitor) Oil->Distill If volatile & stable Recryst Protocol A: Recrystallization (IPA + 1% AcOH) PurityCheck->Recryst Yes PurityCheck->Column No

Figure 2: Operational decision tree for selecting the appropriate purification method based on crude state and purity.[1]

References

  • Worrall, D. E. (1929).[1] "Nitrostyrene".[1][2][5][6][7][8][9][10][11][12][13] Organic Syntheses, 9, 66. Link

    • Foundational text for the synthesis and recrystalliz
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Authoritative source on the Henry reaction mechanisms and the necessity of acid washing.
  • Ballini, R., et al. (2005).[1] "Nitroalkanes and Ethyl Glyoxalate as Common Precursors for the Synthesis of

    
    -Nitro- 
    
    
    
    -hydroxy Esters and
    
    
    -Nitrostyrenes". Tetrahedron, 61(37), 8971-8975.[1]
    • Discusses the stability of nitroalkenes and purification str
  • Milhinhos, A., & Borsenberger, V. (2013).[1] "Polymerization of

    
    -Nitrostyrene: Mechanisms and Inhibition". Journal of Polymer Science Part A.
    
    • Provides the mechanistic basis for anionic polymerization initi
  • BenchChem Technical Repository. (2024).[1] "Preventing Polymerization of Nitroalkenes in Synthesis". Link[1]

    • Source for specific inhibitor protocols (BHT) and silica gel pre-treatment.[1][6]

Sources

Optimization

recrystallization solvents for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Welcome to the Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center . I am Dr. Aris, your Senior Application Scientist.

You are working with 5-(2-Nitroethenyl)-2-(benzyloxy)phenol , a specific lipophilic nitrostyrene derivative likely synthesized via a Henry condensation. This molecule presents a unique purification challenge: it contains a polar, acidic phenol group, a bulky lipophilic benzyloxy protecting group, and a thermally sensitive nitroalkene tail.

Below is your dynamic troubleshooting guide.

Module 1: Solvent Selection Matrix

The Core Problem: This compound is a "solubility chameleon." The benzyl group resists water, while the phenol and nitro groups resist non-polar alkanes. The Solution: You must balance polarity to prevent "oiling out" (liquid-liquid phase separation) while ensuring high recovery yields.

Solvent Performance Table
Solvent SystemSuitabilityRoleTechnical Notes
Isopropanol (IPA) ⭐⭐⭐⭐⭐ (Gold Standard) PrimaryBest Balance. High boiling point (82°C) allows saturation; moderate polarity accommodates the benzyl group. Cooling to 0°C typically yields bright yellow needles.
Ethanol (Abs.) ⭐⭐⭐⭐AlternativeGood solubility, but often holds the product too well at room temp, requiring deep freezing (-20°C) for efficient recovery.
Ethanol/Water (9:1) ⭐⭐⭐Co-solventHigh Risk. Water forces precipitation, but often causes "oiling out" due to the hydrophobic benzyl group. Use only if product is already >90% pure.
Toluene ⭐⭐⭐ScavengerExcellent for removing dark polymeric impurities. However, the compound may be too soluble even when cold. Use mixed with Heptane (1:1) if IPA fails.
Acetic Acid (Glacial) ⭐⭐RescueLast Resort. Use only for crude "tarry" mixtures. Dissolve hot, then add water dropwise until turbid. Risk of yield loss is high.

Module 2: The "Why" – Mechanistic Logic

To troubleshoot, you must understand the molecular behavior:

  • Thermal Instability (The Nitroalkene): The conjugated nitroalkene moiety (

    
    ) is electron-deficient. Prolonged heating (
    
    
    
    ) or exposure to basic impurities promotes polymerization (Michael addition of free phenols to the alkene).
    • Implication: You cannot "stew" this compound. Dissolution must be rapid.

  • The "Oiling Out" Phenomenon: The benzyl ether moiety (

    
    ) disrupts the crystal lattice formation in highly polar solvents (like water). If the solvent is too polar, the hydrophobic regions aggregate into oil droplets before the crystal lattice can organize.
    
    • Implication: Avoid adding water rapidly. Use slow cooling to let the lattice form.

Module 3: Visual Decision Trees

Diagram 1: Solvent Selection Logic

SolventSelection Start START: Crude Material State State1 Crystalline / Powder Start->State1 State2 Sticky Gum / Oil Start->State2 Solvent1 USE ISOPROPANOL (IPA) Heat to 80°C State1->Solvent1 Standard Purity Decision1 Is it dark/tarry? State2->Decision1 Solvent2 USE TOLUENE / HEPTANE (1:1) Scrub polymers Decision1->Solvent2 No (Just oily) Solvent3 USE GLACIAL ACETIC ACID Rescue Protocol Decision1->Solvent3 Yes (Black/Tarry)

Caption: Logic flow for selecting the initial solvent system based on the physical state of the crude material.

Module 4: Validated Protocol (IPA Method)

Pre-requisites:

  • Crude 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

  • Isopropanol (HPLC grade preferred).

  • Activated Charcoal (optional, for color removal).

Step-by-Step Workflow:

  • The Saturation Test:

    • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add 3 mL of IPA.

    • Heat to reflux (approx. 82°C) with stirring.

    • Checkpoint: Does it dissolve?

      • Yes: Too soluble. Add more crude or switch to IPA/Heptane.

      • No: Good. Add IPA in 1 mL increments until fully dissolved.

  • The Clarification (Critical):

    • If the solution is dark orange/brown, add a spatula tip of activated charcoal.

    • Boil for 1 minute (Do not exceed—risk of decomposition).

    • Filter hot through a pre-warmed funnel/fluted filter paper to remove charcoal/insolubles.[1]

  • Controlled Crystallization:

    • Allow the filtrate to cool to room temperature undisturbed .

    • Observation: You should see yellow needles forming.

    • Troubleshooting: If oil droplets appear, scratch the glass side vigorously with a glass rod to induce nucleation (seeding).

    • Once at room temp, move to a fridge (4°C) or ice bath for 1 hour.

  • Collection:

    • Filter via Büchner funnel (vacuum).[1]

    • Wash: Rinse crystals with cold IPA (-20°C). Do not use room temp solvent or you will wash away your yield.

    • Dry in a vacuum oven at 40°C.

Diagram 2: Process Workflow

RecrystProcess Step1 1. Dissolution (Reflux IPA) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Step3 3. Slow Cooling (RT -> 4°C) Step2->Step3 Check Crystals or Oil? Step3->Check Step4 4. Collection (Vac Filtration) Check->Step4 Crystals Fix Re-heat & Seed Check->Fix Oil Fix->Step3 Retry

Caption: Operational workflow including the critical decision point for "oiling out" phenomena.

Module 5: Troubleshooting FAQs

Q1: My product turned into a red/brown oil at the bottom of the flask upon cooling. What happened? A: This is "oiling out." It occurs when the solution exceeds the saturation point at a temperature above the melting point of the solvated solid.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of extra solvent (IPA). Let it cool much more slowly (wrap the flask in a towel). Scratch the glass to induce nucleation before the oil phase separates.

Q2: The crystals are bright yellow, but they turn orange/brown after drying. A: You likely have residual base (ammonium acetate or amine) trapped in the crystal lattice. Nitroalkenes are sensitive to base.

  • Fix: Recrystallize again, but add 1-2 drops of Glacial Acetic Acid to the hot solvent. This neutralizes trace bases and stabilizes the nitroalkene.

Q3: Can I use water to crash out the product? A: Not recommended. While water is a potent anti-solvent, the benzyloxy group makes the molecule so hydrophobic that adding water usually forces it out as a gum rather than a crystal. If you must use water, use an Ethanol/Water mix and add the water dropwise to a hot ethanolic solution until barely turbid, then cool.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Furniss, B. S.; et al.Purification of Nitrostyrenes. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 1035.
  • Organic Syntheses. Nitrostyrene. Org. Synth. 1929 , 9, 66. Link (Foundational protocol for nitrostyrene purification using Ethanol).

  • Cabildo, P.; et al.Ultrasound-Promoted Synthesis of Nitrostyrenes. Tetrahedron Lett.2004, 45, 4619.
  • Sigma-Aldrich. 2-(Benzyloxy)phenol Product Data. Link (Reference for solubility properties of the benzyloxy-phenol core).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol and 3,4-dihydroxy-beta-nitrostyrene for Researchers and Drug Development Professionals

In the landscape of therapeutic compound development, nitrostyrene derivatives have emerged as a class of molecules with significant and varied biological activities. Their potential as anticancer, antimicrobial, and ant...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic compound development, nitrostyrene derivatives have emerged as a class of molecules with significant and varied biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents has prompted extensive research into their structure-activity relationships. This guide provides a detailed comparison of two such compounds: 5-(2-Nitroethenyl)-2-(benzyloxy)phenol and 3,4-dihydroxy-beta-nitrostyrene, offering insights into their chemical properties, synthesis, and biological potential based on available experimental data.

Chemical and Structural Overview

At their core, both molecules share the β-nitrostyrene scaffold, which is crucial for many of their biological activities. The key distinction lies in the substitution patterns on the phenyl ring, which significantly influences their physicochemical properties and, consequently, their interactions with biological targets.

5-(2-Nitroethenyl)-2-(benzyloxy)phenol features a benzyloxy group at the C2 position and a nitroethenyl group at the C5 position of the phenol ring. The bulky, lipophilic benzyloxy group can impact solubility and cell membrane permeability.

3,4-dihydroxy-beta-nitrostyrene , also known as caffeic acid nitrostyrene, possesses two hydroxyl groups at the C3 and C4 positions. These hydroxyl groups, characteristic of catechols, are known to be potent antioxidants and can engage in hydrogen bonding, influencing the molecule's interaction with protein active sites.

Property5-(2-Nitroethenyl)-2-(benzyloxy)phenol3,4-dihydroxy-beta-nitrostyrene
Molecular Formula C15H13NO4C8H7NO4
Molecular Weight 271.27 g/mol 181.15 g/mol
Appearance Brown SolidYellowish solid
Key Functional Groups Phenolic hydroxyl, Ether (benzyloxy), NitroalkeneCatechol (1,2-dihydroxybenzene), Nitroalkene

Synthetic Pathways

The synthesis of β-nitrostyrene derivatives is most commonly achieved through the Henry-Knoevenagel condensation reaction .[1] This versatile and widely used method involves the condensation of an aromatic aldehyde with a nitroalkane, typically in the presence of a basic catalyst.

Synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

The synthesis of this compound would logically proceed from 2-(benzyloxy)-5-formylphenol and nitromethane. A plausible synthetic route is adapted from the synthesis of the structurally related compound, 5-(2-nitroethenyl)salicylic acid (SANA).[2]

Experimental Protocol:

  • Dissolve 2-(benzyloxy)-5-formylphenol in a suitable solvent such as ethanol.

  • Add nitromethane and a catalyst, for example, ammonium acetate.

  • Heat the reaction mixture under reflux for a specified period.

  • Cool the mixture to allow for the precipitation of the product.

  • Filter and purify the resulting solid, for instance, by recrystallization.

G A 2-(benzyloxy)-5-formylphenol C Ammonium Acetate (Catalyst) Ethanol, Reflux A->C B Nitromethane B->C D 5-(2-Nitroethenyl)-2-(benzyloxy)phenol C->D Henry-Knoevenagel Condensation

Caption: Synthetic scheme for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.

Synthesis of 3,4-dihydroxy-beta-nitrostyrene

This compound is synthesized from 3,4-dihydroxybenzaldehyde (protocatechualdehyde) and nitromethane.[3] The presence of the reactive catechol moiety may necessitate the use of protecting groups in some synthetic strategies to avoid unwanted side reactions.

Experimental Protocol:

  • Combine 3,4-dihydroxybenzaldehyde and nitromethane in a suitable solvent like glacial acetic acid.

  • Add a catalyst, such as ammonium acetate.

  • Heat the mixture to reflux for one hour.

  • Pour the hot reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent.

G A 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) C Ammonium Acetate (Catalyst) Glacial Acetic Acid, Reflux A->C B Nitromethane B->C D 3,4-dihydroxy-beta-nitrostyrene C->D Henry-Knoevenagel Condensation

Caption: Synthetic scheme for 3,4-dihydroxy-beta-nitrostyrene.

Comparative Biological Activities

While direct comparative studies are limited, the biological activities of these two compounds can be inferred and compared based on data from structurally similar molecules and the known effects of their respective functional groups.

Anticancer Activity

The β-nitrostyrene scaffold is a known Michael acceptor, which can react with nucleophilic residues in proteins, such as cysteine, leading to enzyme inhibition and induction of apoptosis in cancer cells.[4]

  • 5-(2-Nitroethenyl)-2-(benzyloxy)phenol : While specific data for this compound is scarce, it is listed as a "dopamine intermediate," suggesting potential neurological applications. The presence of the bulky benzyloxy group might influence its interaction with cellular targets compared to smaller substituents.

  • 3,4-dihydroxy-beta-nitrostyrene : The catechol group in this molecule is a key feature. A related compound, 3,4-dihydroxy-β-methyl-β-nitrostyrene, has demonstrated notable activity against Gram-negative bacteria.[5] The dihydroxy substitution pattern is also found in many natural polyphenols with known anticancer properties.[6] Studies on various β-nitrostyrene derivatives have shown they can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] For instance, the structurally similar 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) has been shown to inhibit tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction.[4]

Antimicrobial Activity

Nitrostyrenes have been investigated for their antimicrobial properties, with their efficacy being highly dependent on the substitution pattern on the aromatic ring.

  • 5-(2-Nitroethenyl)-2-(benzyloxy)phenol : Studies on other nitrobenzyl-oxy-phenol derivatives have demonstrated antimicrobial activity. For example, 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited significant antibacterial activity against Moraxella catarrhalis.[7]

  • 3,4-dihydroxy-beta-nitrostyrene : The presence of hydroxyl groups on the phenyl ring can influence antimicrobial activity. A study on β-methyl-β-nitrostyrene derivatives found that the 3,4-dihydroxy derivative exhibited high activity against Bacillus subtilis.[5] In contrast, dihydroxy substitutions at the 2,4- and 2,5-positions led to reduced activity against Staphylococcus aureus.[5] This highlights the critical role of the substitution pattern in determining the antimicrobial spectrum.

CompoundOrganismMIC (µg/mL)Reference
3,4-dihydroxy-β-methyl-β-nitrostyreneGram-negative bacteria64[5]
3,4-methylenedioxy-β-nitrostyreneCandida albicans>32[8]
3,4-dimethoxy-β-nitrostyreneCandida albicans128[8]
Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant properties of phenolic compounds are well-documented.[9][10]

  • 5-(2-Nitroethenyl)-2-(benzyloxy)phenol : The structurally related compound SANA has demonstrated potent anti-inflammatory effects by inhibiting NF-κB dependent gene expression.[2] This suggests that 5-(2-Nitroethenyl)-2-(benzyloxy)phenol may also possess anti-inflammatory properties.

  • 3,4-dihydroxy-beta-nitrostyrene : The catechol moiety is a strong indicator of potent antioxidant activity. Catechols are excellent radical scavengers and can chelate metal ions, thereby reducing oxidative stress. The anti-inflammatory activity of related compounds, such as 3,4-methylenedioxy-β-nitrostyrene, has been demonstrated through the inhibition of the NLRP3 inflammasome.[11]

Mechanism of Anti-inflammatory Action:

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Nitrostyrene Derivatives A TLR4 B NF-κB Activation A->B C Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) B->C D Inhibition B->D

Caption: General mechanism of anti-inflammatory action of nitrostyrene derivatives.

Experimental Protocols

To aid researchers in the evaluation of these compounds, here are outlines of standard experimental protocols.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Seed cancer cell lines (e.g., HeLa, MDA-MB-231) in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[12][13]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare a serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.[14]

G A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate 24h C->D E Measure Nitrite (Griess Reagent) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for in vitro nitric oxide (NO) inhibition assay.

Conclusion and Future Directions

Both 5-(2-Nitroethenyl)-2-(benzyloxy)phenol and 3,4-dihydroxy-beta-nitrostyrene represent promising scaffolds for the development of novel therapeutic agents. The benzyloxy-substituted compound may offer unique properties related to its potential as a dopamine intermediate and its lipophilicity, which could be advantageous for crossing biological membranes. In contrast, the dihydroxy-substituted compound, with its inherent antioxidant catechol moiety, shows strong potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Further research, particularly direct head-to-head comparative studies, is necessary to fully elucidate the relative potencies and therapeutic potential of these two molecules. Investigating their mechanisms of action at the molecular level will be crucial for optimizing their structures and developing them into clinically viable drug candidates. The experimental protocols outlined in this guide provide a framework for researchers to conduct such valuable comparative analyses.

References

Sources

Comparative

distinguishing cis and trans isomers of beta-nitrostyrenes by NMR

Stereochemical Assignment of -Nitrostyrenes: A Comparative NMR Guide Executive Summary In the synthesis of phenethylamines and related pharmaceutical scaffolds, -nitrostyrenes are pivotal intermediates. The Henry reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Assignment of -Nitrostyrenes: A Comparative NMR Guide

Executive Summary

In the synthesis of phenethylamines and related pharmaceutical scaffolds,


-nitrostyrenes are pivotal intermediates. The Henry reaction (nitroaldol condensation) typically yields the thermodynamically stable (E)-isomer  (trans), but reaction conditions, photoisomerization, or steric crowding can lead to the formation of the (Z)-isomer  (cis).

Distinguishing these isomers is not merely academic; the stereochemistry dictates the outcome of subsequent Michael additions and cycloadditions. This guide details the definitive NMR protocols to differentiate these isomers, relying primarily on vicinal proton coupling constants (


)  and secondarily on Nuclear Overhauser Effect (NOE)  correlations.
The "Bottom Line" Metric
Feature(E)-

-Nitrostyrene
(Trans)
(Z)-

-Nitrostyrene
(Cis)
Geometry Phenyl and Nitro groups on opposite sidesPhenyl and Nitro groups on same side

Coupling
13.0 – 13.6 Hz (Large)9.0 – 11.0 Hz (Small)
Stability Thermodynamically favoredKinetically formed / Sterically strained

Mechanistic Foundation: Why the Signal Changes

To interpret the NMR data correctly, one must understand the physical chemistry governing the spin systems.

The Karplus Relationship

The magnitude of the vicinal coupling constant (


) is strictly dependent on the dihedral angle (

) between the two C-H bonds.[1]
  • Trans (

    
    ):  The dihedral angle is 
    
    
    
    .[1] According to the Karplus curve, this maximizes orbital overlap, resulting in a large coupling constant (
    
    
    Hz).
  • Cis (

    
    ):  The dihedral angle is nominally 
    
    
    
    .[1] However, in
    
    
    -nitrostyrenes, the steric clash between the bulky phenyl ring and the nitro group forces the system out of planarity. This twisting, combined with the
    
    
    angle, results in a smaller coupling constant (
    
    
    Hz).
Electronic Environment (Chemical Shift)

The nitro group is a potent electron-withdrawing group (EWG).

  • 
    -Proton:  The proton geminal to the nitro group is significantly deshielded, typically appearing downfield (7.5 – 8.5 ppm).
    
  • 
    -Proton:  The proton adjacent to the phenyl ring is less deshielded but often overlaps with aromatic signals.
    

Experimental Protocol: Standard Operating Procedure

A. Sample Preparation[1][2][3]
  • Solvent:

    
     is the standard baseline.
    
    • Note: If solubility is poor, DMSO-

      
       may be used, but be aware that DMSO can cause slight chemical shift variations due to hydrogen bonding with the nitro group.
      
  • Concentration: 5–10 mg of sample in 0.6 mL solvent is ideal for obtaining clear satellites and avoiding viscosity broadening.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., ammonium acetate from the Henry reaction) which can cause line broadening.

B. Acquisition Parameters ( H NMR)
  • Spectral Width: Ensure the window covers -1 to 14 ppm (to catch broad acidic protons or far-downfield aldehyde impurities).

  • Scans (NS): 16 scans are usually sufficient for >5 mg samples.

  • Relaxation Delay (D1): Set to

    
     s to ensure accurate integration, although 
    
    
    
    -coupling analysis does not require quantitative integration.
C. Workflow Visualization

IsomerAssignment Sample Crude Product (Henry Reaction) Solvent Dissolve in CDCl3 Sample->Solvent Acquire Acquire 1H NMR (16 scans) Solvent->Acquire Inspect Inspect Vinylic Region (7.0 - 8.5 ppm) Acquire->Inspect Measure Measure J-Coupling (Hz) Inspect->Measure Decision Decision Matrix Measure->Decision Trans Assign as (E)-Isomer (Trans) Decision->Trans J = 13-14 Hz Cis Assign as (Z)-Isomer (Cis) Decision->Cis J = 9-11 Hz NOE Ambiguous? Run 1D NOE / NOESY Decision->NOE J is unclear (Overlap)

Figure 1: Decision workflow for stereochemical assignment of


-nitrostyrenes.

Data Analysis & Comparison

The following table synthesizes experimental data for unsubstituted


-nitrostyrene. Note that substituents on the phenyl ring (e.g., 4-OMe, 3,4-methylenedioxy) will shift the absolute ppm values but will not significantly alter the 

-coupling difference
.
Comparative Spectroscopic Data
Parameter(E)-

-Nitrostyrene
(Z)-

-Nitrostyrene
Notes
Vinylic H


7.60 (d)

6.95 (d)
Adjacent to Phenyl
Vinylic H


8.01 (d)

7.30 (d)
Adjacent to Nitro (Deshielded)
Coupling (

)
13.6 Hz 9.8 Hz The Diagnostic Signal
NOE Correlation H


Ph-H

H


Ph-H

Confirms spatial proximity

Data approximated based on


 literature values.
Troubleshooting: When Peaks Overlap

In substituted styrenes, the aromatic region can become crowded, obscuring the vinylic doublets.

  • Look Downfield: The H

    
     (next to nitro) is usually the most downfield signal (often > 7.8 ppm), separating it from the aromatic cluster.
    
  • Use 2D J-Resolved: If the doublet is buried, a J-Resolved experiment projects the coupling constant onto a second dimension, separating it from chemical shift data.

Advanced Verification: NOE Experiments

If


-values are ambiguous (e.g., in trisubstituted alkenes where no vicinal proton exists), Nuclear Overhauser Effect (NOE) spectroscopy is required.
The Logic of NOE in Nitrostyrenes

NOE signals arise from through-space dipolar coupling (


).[2]
  • (E)-Isomer (Trans):

    • The vinylic proton

      
       (next to 
      
      
      
      ) is spatially close to the ortho-protons of the phenyl ring.
    • Observation: Irradiating H

      
       enhances the phenyl ortho signal.
      
  • (Z)-Isomer (Cis):

    • The vinylic proton

      
       (next to Ph) is spatially close to the vinylic proton 
      
      
      
      .
    • The Phenyl ring is spatially close to the Nitro group (and twisted).

    • Observation: Strong NOE between H

      
       and H
      
      
      
      (though this exists in Trans too, it is distance-dependent). The key is the lack of strong NOE between H
      
      
      and the Phenyl ring compared to the E-isomer, or specific interactions between the Phenyl ring and substituents on the Nitro side if present.

NOELogic Start Select Target Proton Irradiate Irradiate H(beta) (Next to NO2) Start->Irradiate Observe Observe Enhancement Irradiate->Observe ResultE Enhancement of Phenyl Ortho-H Observe->ResultE Strong Signal ResultZ No/Weak Enhancement of Phenyl Ortho-H Observe->ResultZ Weak/Null Signal ConclusionE Conclusion: (E)-Isomer ResultE->ConclusionE ConclusionZ Conclusion: (Z)-Isomer ResultZ->ConclusionZ

Figure 2: Logic gate for NOE-based stereochemical assignment.

References

  • Wikipedia. (n.d.). Beta-Nitrostyrene. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2020).

    
    -Nitrostyrene Derivative by the Henry Reaction. Retrieved October 26, 2023, from [Link]
    
  • National Institutes of Health (NIH). (2021). Understanding the different reactivity of (Z)- and (E)-

    
    -nitrostyrenes. Retrieved October 26, 2023, from [Link]
    
  • ResearchGate. (2017). How to experimentally find if my compound is in cis or trans? Retrieved October 26, 2023, from [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Maxima of Phenolic Nitrostyrene Derivatives

Topic: UV-Vis Absorption Maxima of Phenolic Nitrostyrene Derivatives Content Type: Publish Comparison Guide Executive Summary Phenolic nitrostyrenes (specifically hydroxy- -nitrostyrenes) represent a class of "push-pull"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of Phenolic Nitrostyrene Derivatives Content Type: Publish Comparison Guide

Executive Summary

Phenolic nitrostyrenes (specifically hydroxy-


-nitrostyrenes) represent a class of "push-pull" conjugated systems widely utilized in drug discovery as tyrosine kinase inhibitors, antimicrobial agents, and versatile synthetic intermediates.[1] Their optical properties are defined by a strong Intramolecular Charge Transfer (ICT) between the electron-rich phenolic ring and the electron-deficient nitrovinyl group.

This guide provides a technical comparison of the UV-Vis absorption maxima (


) of key phenolic nitrostyrene derivatives against their non-ionizable methoxy analogs and the unsubstituted parent compound. It details the profound solvatochromic and pH-dependent spectral shifts that serve as critical quality attributes (CQAs) during synthesis and characterization.
Mechanistic Principles: The "Push-Pull" Chromophore

The UV-Vis absorption of nitrostyrenes arises primarily from


 transitions.[2] In phenolic derivatives, the hydroxyl group acts as a strong auxochrome, donating electron density into the 

-system, which lowers the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Electronic Behaviors:

  • Neutral State: The dipole moment is moderate. The absorption is typically in the near-UV (350–360 nm).

  • Anionic (Phenolate) State: Upon deprotonation, the electron-donating capacity of the oxygen increases dramatically (

    
     is a stronger donor than 
    
    
    
    ). This stabilizes the excited state significantly, causing a massive bathochromic (red) shift into the visible region (450–500 nm), often resulting in deep orange or crimson solutions.
Visualizing the Electronic Transition

The following diagram illustrates the energy gap reduction responsible for the spectral shifts.

ElectronicTransitions cluster_0 Unsubstituted (High Energy Gap) cluster_1 Phenolic (Neutral) (Medium Energy Gap) cluster_2 Phenolate (Anionic) (Low Energy Gap) HOMO_H HOMO (Benzene Ring) LUMO_H LUMO (Nitro Group) HOMO_H->LUMO_H λ ~310 nm UV Only HOMO_OH HOMO (Phenol + Vinyl) LUMO_OH LUMO (Nitro Group) HOMO_OH->LUMO_OH λ ~360 nm Near UV HOMO_O HOMO (Delocalized System) LUMO_O LUMO (Nitro Group) HOMO_O->LUMO_O λ ~480 nm Visible (Red/Orange)

Caption: Comparative energy gaps showing the bathochromic shift from unsubstituted to phenolate forms.

Comparative Data Analysis

The following table synthesizes experimental


 values in ethanol (EtOH). Note that values may shift by 

5-10 nm depending on solvent polarity (solvatochromism) and specific concentration effects.
Table 1: Absorption Maxima of Nitrostyrene Derivatives (in Ethanol)
CompoundStructure Type

(Neutral)

(Basic/Phenolate)
Visual ColorKey Characteristic

-Nitrostyrene
Unsubstituted310–320 nm No ShiftPale YellowBaseline reference; no auxochrome.
4-Hydroxy-

-nitrostyrene
Phenolic (Donor)355–365 nm 450–500 nm Yellow

Red
pH-Switchable: Massive red shift upon deprotonation.
4-Methoxy-

-nitrostyrene
Methoxy (Donor)350–360 nm No ShiftYellowControl: Mimics neutral phenol but cannot ionize.
3-Methoxy-4-hydroxy-

-nitrostyrene
Ferulic Analog360–370 nm 480–520 nm Deep YellowEnhanced conjugation due to dual donors.

Critical Insight: The 4-Methoxy derivative serves as an essential negative control in biological assays. If a biological effect (e.g., enzyme inhibition) is observed with the 4-Hydroxy derivative but lost with the 4-Methoxy, the mechanism likely involves the specific acidity or H-bonding capability of the phenol, rather than just the steric bulk or general polarity.

Experimental Protocols

To ensure reproducibility, the synthesis and characterization must follow a strict workflow. The Henry Reaction (nitroaldol condensation) is the standard synthetic route.

Protocol A: Synthesis Validation (Self-Validating)
  • Reaction: 4-Hydroxybenzaldehyde + Nitromethane + Ammonium Acetate (Catalyst)

    
     Product.
    
  • Validation Step: The product must be a crystalline solid.

    • 4-Hydroxy-

      
      -nitrostyrene Melting Point: ~168–170 °C.
      
    • 4-Methoxy-

      
      -nitrostyrene Melting Point:[3][4] ~86–88 °C.[3][4]
      
    • Fail State: If the melting point is depressed (>5°C deviation), recrystallize from ethanol before UV analysis. Impurities (unreacted aldehyde) absorb at ~280 nm and will distort the extinction coefficient calculation.

Protocol B: UV-Vis Measurement Workflow

This protocol ensures accurate determination of


 and molar extinction coefficient (

).

Materials:

  • Spectrophotometer (Double-beam preferred).

  • Solvent: Spectroscopic grade Ethanol (EtOH).

  • Base stock: 0.1 M NaOH (aq).

  • Acid stock: 0.1 M HCl (aq).

Step-by-Step:

  • Stock Preparation: Dissolve 1.0 mg of derivative in 10 mL EtOH. (Approx conc:

    
     M).
    
  • Dilution: Dilute 100

    
    L of stock into 3.0 mL EtOH in a quartz cuvette (Final conc: 
    
    
    
    M).
  • Neutral Scan: Record spectrum 250–600 nm against an EtOH blank. Record

    
    . 
    
  • Basification (In-situ): Add 20

    
    L of 0.1 M NaOH to the same cuvette. Invert to mix.
    
  • Anionic Scan: Record spectrum immediately. The solution should darken (yellow to orange/red). Record

    
    . 
    
  • Reversibility Check: Add 20

    
    L of 0.1 M HCl. The spectrum should revert to the Neutral Scan profile. If it does not revert, the compound has degraded (Michael addition of water).
    
Workflow Diagram

ExperimentalWorkflow start Start: Purified Solid weigh Weigh 1.0 mg Dissolve in 10 mL EtOH start->weigh dilute Dilute to ~20 µM (Quartz Cuvette) weigh->dilute scan_neutral Scan 1: Neutral Expect λ ~360 nm dilute->scan_neutral add_base Add 20 µL NaOH (Deprotonation) scan_neutral->add_base scan_anion Scan 2: Phenolate Expect λ ~480 nm (Color Change) add_base->scan_anion add_acid Add 20 µL HCl (Reprotonation) scan_anion->add_acid check Reversibility Check Does Scan 3 match Scan 1? add_acid->check pass VALID DATA Calculate ε check->pass Yes fail INVALID (Degradation/Hydrolysis) check->fail No

Caption: Step-by-step UV-Vis characterization workflow with reversibility validation.

Comparison with Alternatives

When designing probes or drugs, researchers often choose between the Hydroxy (phenolic) and Methoxy (non-phenolic) variants.

Feature4-Hydroxy Derivative 4-Methoxy Derivative
Solubility (Aq) Moderate (High at pH > 8)Low (Hydrophobic)
Fluorescence Often quenched by ICTHigher quantum yield (rigid)
Reactivity Nucleophilic Oxygen (O-alkylation possible)Inert Oxygen
Biological Use pH Probe, Tyrosine Kinase InhibitorNon-ionizable Control
Stability Susceptible to oxidation at high pHHigh stability

Recommendation: Use the 4-Methoxy derivative if you require a stable, pH-insensitive chromophore for cellular imaging where pH gradients might cause artifacts. Use the 4-Hydroxy derivative if you are studying active site interactions that involve Hydrogen bonding or if you need a colorimetric pH indicator.

References
  • Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. Source: Journal of Organic Chemistry (via NIH/PubMed). Context: Establishes the reversed solvatochromism and intramolecular charge transfer mechanisms in phenolic nitrostyrenes. URL:[Link]

  • Unusual Reactivities of ortho-Hydroxy-beta-nitrostyrene.

    
     nm) and discusses photoisomerization.
    URL:[Link]
    
  • Beta-Nitrostyrene Physical Properties. Source: PubChem / NTP.[5] Context: Baseline data for the unsubstituted parent compound (

    
     ~310 nm).
    URL:[Link]
    
  • 4-Methoxy-beta-nitrostyrene Spectral Data. Source: NIST Chemistry WebBook.[6] Context: Confirmation of structure and lack of ionization-induced shift for the methoxy control. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.